Pneumocandin C0
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,26-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H80N8O17/c1-5-25(2)18-26(3)12-10-8-6-7-9-11-13-38(66)52-32-21-36(64)47(72)56-46(71)34-20-31(62)24-58(34)50(75)40(35(63)22-37(51)65)54-48(73)41(43(68)42(67)28-14-16-29(60)17-15-28)55-45(70)33-19-30(61)23-57(33)49(74)39(27(4)59)53-44(32)69/h14-17,25-27,30-36,39-43,47,59-64,67-68,72H,5-13,18-24H2,1-4H3,(H2,51,65)(H,52,66)(H,53,69)(H,54,73)(H,55,70)(H,56,71) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMHTGKXJQHTQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2CC(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H80N8O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1065.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Isolation of Pneumocandin C0: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pneumocandin C0 is a naturally occurring lipohexapeptide of the echinocandin class, produced by the filamentous fungus Glarea lozoyensis. As a structural isomer and significant analogue of Pneumocandin B0, the precursor to the semi-synthetic antifungal drug Caspofungin, the effective separation and characterization of this compound are critical for drug purity and development. This technical guide provides an in-depth overview of the discovery, biosynthesis, and isolation of this compound, presenting detailed experimental protocols and quantitative data to support research and drug development efforts in the field of antifungal therapeutics.
Introduction
The echinocandins represent a vital class of antifungal agents that target the fungal cell wall by inhibiting β-(1,3)-D-glucan synthase, an enzyme absent in mammals, thus offering a high therapeutic index.[1][2] Caspofungin, the first approved drug in this class, is a semi-synthetic derivative of Pneumocandin B0.[2] Pneumocandin B0 is produced through fermentation of the fungus Glarea lozoyensis.[1] During this fermentation process, several structural analogues are also synthesized, with this compound being a prominent and challenging impurity to separate due to its isomeric nature.[3] this compound differs from Pneumocandin B0 only in the position of a hydroxyl group on the proline residue, having a trans-4-hydroxyproline instead of a trans-3-hydroxyproline. This subtle structural difference necessitates advanced purification strategies to ensure the quality and safety of the final active pharmaceutical ingredient.
Biosynthesis of Pneumocandins in Glarea lozoyensis
The biosynthesis of pneumocandins is orchestrated by a multi-enzyme complex encoded by a dedicated gene cluster. This process involves a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) machinery. The lipophilic side chain, a 10,12-dimethylmyristoyl group, is synthesized by the PKS, while the cyclic hexapeptide core is assembled by the NRPS.
The hexapeptide core is composed of several non-proteinogenic amino acids. The key difference between Pneumocandin B0 and C0 arises from the hydroxylation of L-proline at different positions before its incorporation into the peptide backbone.
Fermentation for Pneumocandin Production
The production of pneumocandins, including C0, is achieved through submerged fermentation of Glarea lozoyensis. The composition of the fermentation medium and the culture conditions significantly influence the yield and the relative abundance of different pneumocandin analogues.
Experimental Protocol: Fermentation of Glarea lozoyensis
3.1.1. Strain: Glarea lozoyensis (e.g., ATCC 20868 or improved mutant strains).
3.1.2. Seed Culture Medium (per liter):
-
Glucose: 40 g
-
Soybean powder: 20 g
-
KH₂PO₄: 1 g
-
Trace elements solution
3.1.3. Production Medium (per liter):
-
Lactose: 30 g
-
Threonine: 10 g
-
Yeast powder: 10 g
-
Proline: 12 g
-
KH₂PO₄: 1.5 g
-
MgSO₄·7H₂O: 0.5 g
-
MES buffer salt: 15 g
-
Adjust pH to 5.3
3.1.4. Fermentation Conditions:
-
Inoculate the seed culture medium with a spore suspension or mycelial stock of G. lozoyensis.
-
Incubate the seed culture at 25°C with agitation (220 rpm) for approximately 168 hours.
-
Inoculate the production medium with 10% (v/v) of the seed culture.
-
Incubate the production culture at 24-26°C for up to 14-18 days.
-
Maintain dissolved oxygen levels above 20% by adjusting agitation and aeration rates.
-
Monitor the production of pneumocandins by HPLC analysis of broth samples.
Isolation and Purification of this compound
The isolation and purification of this compound from the fermentation broth is a multi-step process involving extraction and chromatography. The primary challenge lies in the separation of C0 from the more abundant B0 isomer.
Experimental Workflow
References
- 1. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Transcriptomics Analysis of the Responses of the Filamentous Fungus Glarea lozoyensis to Different Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2464374B1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
An In-depth Technical Guide to Pneumocandin C0: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pneumocandin C0 is a lipopeptide of the echinocandin class, a group of potent antifungal agents. It is a naturally occurring analogue and a positional isomer of the more abundant Pneumocandin B0, both produced by the fungus Glarea lozoyensis. As a critical impurity in the fermentative production of Pneumocandin B0, the precursor to the semi-synthetic antifungal drug Caspofungin, a thorough understanding of this compound's chemical and biological properties is paramount for process optimization and regulatory compliance in drug development. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies pertaining to this compound.
Chemical Structure and Nomenclature
This compound is a cyclic hexapeptide with a dimethylmyristoyl lipid side chain. Its core structure is closely related to Pneumocandin B0, the key difference lying in the position of a hydroxyl group on one of the proline residues. This compound possesses a trans-4-hydroxy-L-proline residue, whereas Pneumocandin B0 contains a 3-hydroxy-L-proline residue. This subtle isomeric difference presents a significant challenge in their separation and purification.
The systematic IUPAC name for this compound is N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,26R)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,26-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.0⁹,¹³]heptacosan-18-yl]-10,12-dimethyltetradecanamide[].
Chemical Structure of this compound
Physicochemical Properties
The physicochemical properties of this compound are very similar to those of Pneumocandin B0, contributing to the difficulty in their separation. Key quantitative data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅₀H₈₀N₈O₁₇ | [] |
| Molecular Weight | 1065.21 g/mol | [] |
| CAS Number | 144074-96-4 | [] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMSO and ethanol | |
| Boiling Point | 1442.9°C at 760 mmHg (Predicted) | [] |
| Density | 1.41 g/cm³ (Predicted) |
Biological Activity and Mechanism of Action
This compound exhibits potent antifungal activity, particularly against Candida species. Its mechanism of action is consistent with that of other echinocandins: the non-competitive inhibition of β-(1,3)-D-glucan synthase. This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall that is absent in mammalian cells. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death.
The reported half-maximal inhibitory concentration (IC₅₀) for this compound against β-(1,3)-D-glucan synthase is in the range of 0.07-0.5 µg/mL.
References
Pneumocandin C0: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanism of action for Pneumocandin C0, a member of the echinocandin class of antifungal agents. Echinocandins represent a critical tool in combating invasive fungal infections due to their unique mode of action, which offers a high degree of selectivity for fungal cells.
Core Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
Pneumocandins, including this compound, exert their antifungal effect by targeting a fundamental and exclusive process in fungi: the synthesis of the cell wall.[1] The primary molecular target is the enzyme β-(1,3)-D-glucan synthase, which is responsible for polymerizing UDP-glucose into β-(1,3)-D-glucan, an essential homopolysaccharide that provides structural integrity to the fungal cell wall.[1][2]
The inhibition is non-competitive, meaning the drug does not bind to the same active site as the UDP-glucose substrate.[2][3] Instead, it binds to the Fks1p subunit, a key catalytic component of the β-(1,3)-D-glucan synthase enzyme complex. This interaction disrupts the enzyme's function, leading to a depletion of β-(1,3)-D-glucan in the cell wall. The resulting weakened cell wall cannot withstand internal osmotic pressure, causing cell lysis and death, particularly in yeasts like Candida species. This action is fungicidal against most Candida species and fungistatic against molds like Aspergillus. The absence of a cell wall and the β-(1,3)-D-glucan synthase enzyme in mammalian cells ensures a high degree of selectivity and low mechanism-based toxicity for the host.
Quantitative Data: Inhibitory Activity
While this compound is a known byproduct of the fermentation process that yields the more clinically relevant Pneumocandin B0, specific quantitative data such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values for this compound are not extensively reported in the available literature. However, data from closely related pneumocandins provide a strong benchmark for the potency of this molecular class against key fungal pathogens.
| Compound | Assay Type | Organism | Measurement | Value (µg/mL) | Reference |
| Pneumocandin A0 | Enzyme Inhibition | Candida albicans | IC50 | ~1.36 µM | |
| Pneumocandin B0 | Enzyme Inhibition | Candida albicans | IC50 | Not specified | |
| L-733,560 (Derivative) | Broth Microdilution | Candida albicans | Mean MIC | <0.03 | |
| L-733,560 (Derivative) | Broth Microdilution | Candida parapsilosis | Mean MIC | 0.72 | |
| L-733,560 (Derivative) | Broth Microdilution | Candida krusei | Mean MIC | 0.78 | |
| Pneumocandin I (5) (Analogue) | Broth Microdilution | Candida albicans | MIC | 0.1 | |
| Pneumocandin I (5) (Analogue) | Broth Microdilution | Candida glabrata | MIC | 0.1 |
Note: The IC50 value for Pneumocandin A0 was converted from µM assuming a molecular weight similar to Pneumocandin B0 (~1065 g/mol ). Data for L-733,560 and Analogue 5 are included to demonstrate the high potency of the pneumocandin scaffold.
Experimental Protocols
The mechanism of action of pneumocandins has been elucidated through several key experimental procedures.
β-(1,3)-D-Glucan Synthase (GS) Inhibition Assay
This in vitro assay directly measures the inhibitory effect of a compound on the target enzyme.
Methodology:
-
Enzyme Preparation: A crude membrane fraction containing the GS enzyme is prepared from a fungal culture (e.g., Candida albicans) grown to the early logarithmic phase. Cells are harvested, washed, and lysed via mechanical disruption (e.g., French press). The lysate is centrifuged to pellet cell debris, and the supernatant is then ultracentrifuged to isolate the microsomal membrane fraction, which is rich in GS.
-
Reaction Mixture: The reaction is typically prepared in a buffer containing GTP, a substrate (e.g., radiolabeled UDP-[14C]-glucose), and the test compound (this compound) at various concentrations, often diluted in DMSO.
-
Incubation: The enzyme preparation is added to the reaction mixture and incubated for a set period (e.g., 2 hours at 30°C) to allow for the synthesis of the glucan polymer.
-
Quenching and Filtration: The reaction is stopped by adding an acid, such as 20% trichloroacetic acid (TCA), which precipitates the insoluble glucan polymer. This acid-insoluble material is then collected by filtration onto glass fiber filters.
-
Quantification: The filters are washed to remove any unincorporated radiolabeled substrate. The radioactivity retained on the filters, which corresponds to the amount of glucan synthesized, is measured using a scintillation counter.
-
Data Analysis: The percentage of enzyme inhibition is calculated relative to a control reaction containing no inhibitor. The IC50 value is determined as the concentration of the compound that inhibits enzyme activity by 50%.
Minimum Inhibitory Concentration (MIC) Determination
This whole-cell assay determines the minimum concentration of an antifungal agent required to inhibit the visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: A standardized suspension of fungal cells is prepared in a suitable broth medium (e.g., RPMI-1640) according to established protocols (e.g., CLSI M27-A3).
-
Drug Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A positive control (no drug) and a negative control (no inoculum) are included.
-
Incubation: The plate is incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Mechanisms of Resistance
Acquired resistance to echinocandins, though still relatively uncommon, is a significant clinical concern. The primary mechanism involves genetic mutations in the drug's target.
-
FKS1 Gene Mutations: The most common resistance mechanism is the acquisition of point mutations within two conserved "hot spot" regions of the FKS1 gene. These mutations result in amino acid substitutions in the Fks1p subunit of the glucan synthase enzyme. These substitutions, such as the frequently observed changes at Serine-645 in C. albicans, reduce the binding affinity of the echinocandin to the enzyme, thereby decreasing its inhibitory effect and leading to elevated MIC values. Both heterozygous and homozygous mutations can confer a resistant phenotype. The development of resistance is often associated with prior exposure to echinocandin therapy.
References
An In-depth Technical Guide to the Biosynthesis of Pneumocandin C0
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pneumocandins are a class of lipohexapeptide natural products produced by the fungus Glarea lozoyensis. They are members of the echinocandin family of antifungal agents, which function by inhibiting β-(1,3)-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis. Pneumocandin B0 is a key precursor for the semi-synthetic antifungal drug Caspofungin. Pneumocandin C0 is a naturally occurring analog of Pneumocandin B0, differing in the stereochemistry of a hydroxyl group on one of its proline residues. Understanding the biosynthetic pathway of this compound is crucial for metabolic engineering efforts aimed at improving the production of desired pneumocandin congeners and for the generation of novel antifungal compounds. This guide provides a detailed technical overview of the core biosynthetic pathway of this compound, including the key enzymes, their mechanisms, quantitative production data, and detailed experimental protocols.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is orchestrated by a gene cluster in Glarea lozoyensis that encodes a series of enzymes responsible for the assembly of its lipohexapeptide structure. The pathway can be broadly divided into three main stages: formation of the fatty acid side chain, synthesis of the hexapeptide core, and modification of the amino acid precursors.
Fatty Acid Side Chain Synthesis
The lipophilic side chain of pneumocandins, 10,12-dimethylmyristic acid, is synthesized by a highly reducing polyketide synthase (PKS) encoded by the glpks4 gene. The activity of GLPKS4 is supported by a putative type II thioesterase, GLHYD, which is necessary for optimal function and production levels of pneumocandins.
Hexapeptide Core Assembly
The cyclic hexapeptide core is assembled by a non-ribosomal peptide synthetase (NRPS) encoded by the glnrps4 gene. This large, multi-domain enzyme activates and sequentially condenses the six amino acid building blocks. The initiation of the peptide chain begins with the activation of 10,12-dimethylmyristic acid by the acyl-AMP ligase, GLligase, which then transfers the fatty acid to the first module of the NRPS.
Precursor Amino Acid Modification: The Role of GloF in this compound Formation
A key enzymatic step differentiating the biosynthesis of this compound from other pneumocandins, such as Pneumocandin B0, is the specific hydroxylation of L-proline. This reaction is catalyzed by the Fe(II)/α-ketoglutarate-dependent dioxygenase, GloF (also known as GLOXY2).
GloF is a versatile proline hydroxylase capable of producing multiple hydroxyproline (B1673980) isomers. Specifically, it catalyzes the formation of both trans-4-hydroxy-L-proline and trans-3-hydroxy-L-proline from L-proline.[1] The incorporation of trans-4-hydroxy-L-proline at a specific position in the hexapeptide core leads to the formation of this compound, whereas the incorporation of trans-3-hydroxy-L-proline results in Pneumocandin B0.[1][2]
The production of this compound is influenced by the intracellular concentration of L-proline. The addition of proline to the fermentation medium has been shown to increase the specific activity of proline-4-hydroxylase (P4H), which paradoxically leads to a decrease in the synthesis of this compound.[1] This suggests a complex regulatory mechanism controlling the flux of proline through the different hydroxylation pathways.
Genetic manipulation has confirmed the central role of GloF in this compound biosynthesis. Replacement of the native gloF gene with ap-htyE, a proline hydroxylase from another fungus, resulted in the elimination of this compound production.[3]
Quantitative Data on Pneumocandin Production
The production of pneumocandins is a complex process influenced by genetic and environmental factors. While extensive data is available for Pneumocandin B0, particularly in engineered strains, specific quantitative data for this compound is less abundant in the literature.
| Pneumocandin | Producing Strain | Condition | Titer/Yield | Reference |
| Pneumocandin B0 | G. lozoyensis ATCC 74030 (industrial strain) | Chemical mutagenesis from wild-type | 241 µg/mL | |
| Pneumocandin B0 | G. lozoyensis (fructose as carbon source) | Wild-type | 1130.89 ± 48.49 mg/L | |
| Pneumocandin B0 | G. lozoyensis (glucose as carbon source) | Wild-type | 730.76 ± 33.52 mg/L | |
| Pneumocandin B0 | G. lozoyensis ΔGlyap1 with antioxidant addition | Genetically modified | 38.78 mg/g DCW |
Note: DCW refers to Dry Cell Weight.
Experimental Protocols
Quantification of this compound by HPLC-MS/MS
This protocol describes a method for the sensitive and specific quantification of this compound in fermentation broth.
a. Sample Preparation:
-
Centrifuge the fermentation broth to separate the mycelia from the supernatant.
-
Extract the mycelia with an equal volume of methanol (B129727) or a suitable organic solvent.
-
Vortex vigorously and centrifuge to pellet the cell debris.
-
Collect the supernatant containing the extracted pneumocandins.
-
Filter the supernatant through a 0.22 µm filter before HPLC-MS/MS analysis.
b. HPLC-MS/MS Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Supelco Ascentis Express HILIC 15 cm x 4.6 mm, 2.7 µm.
-
Mobile Phase A: 0.1% (w/w) ammonium (B1175870) acetate (B1210297) in water, pH 4.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Isocratic elution with 85% Mobile Phase B.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Agilent 6520 Q-TOF or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
MS/MS Analysis: Monitor specific precursor-to-product ion transitions for this compound. For this compound, specific fragment ions with m/z values of 338, 356, and 360 can be monitored.
c. Quantification:
-
Prepare a standard curve using a purified this compound reference standard.
-
Quantify the amount of this compound in the samples by comparing the peak areas to the standard curve.
In Vitro Assay of GloF Proline Hydroxylase Activity
This protocol allows for the characterization of the enzymatic activity of GloF and the determination of its kinetic parameters.
a. Enzyme Preparation:
-
Clone the gloF gene into an appropriate expression vector (e.g., pET vector for E. coli expression).
-
Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)).
-
Induce protein expression with IPTG and grow the culture at an appropriate temperature.
-
Harvest the cells and lyse them by sonication or French press.
-
Purify the His-tagged GloF protein using nickel-affinity chromatography.
b. Enzyme Assay:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer, pH 7.5
-
1 mM L-proline (substrate)
-
2 mM α-ketoglutarate (co-substrate)
-
1 mM Ascorbate (co-factor)
-
0.1 mM FeSO4 (co-factor)
-
Purified GloF enzyme (e.g., 1-10 µg)
-
-
Initiate the reaction by adding the enzyme.
-
Incubate the reaction at 30 °C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for the formation of hydroxyproline isomers using a suitable method, such as HPLC with derivatization or a colorimetric assay.
c. Kinetic Analysis:
-
To determine the Michaelis-Menten kinetic parameters (Km and Vmax), perform the enzyme assay with varying concentrations of L-proline.
-
Measure the initial reaction velocities at each substrate concentration.
-
Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation.
Visualizations
Biosynthetic Pathway of this compound
References
- 1. Novel proline hydroxylase activities in the pneumocandin-producing fungus Glarea lozoyensis responsible for the formation of trans 3- and trans 4-hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2011019286A1 - Method of detecting pneumocandin compounds - Google Patents [patents.google.com]
Glarea lozoyensis: A Technical Guide to the Production of Pneumocandin C0
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the filamentous fungus Glarea lozoyensis as a producer of Pneumocandin C0. Pneumocandins are a class of echinocandin lipohexapeptides with potent antifungal activity. While much of the research on G. lozoyensis has focused on optimizing the production of Pneumocandin B0, the precursor to the semi-synthetic antifungal drug caspofungin, this compound is a significant analogue and impurity in the fermentation process. Understanding and controlling the production of this compound is crucial for improving the efficiency of Pneumocandin B0 production and for exploring the potential bioactivity of this compound itself.
Biosynthesis of Pneumocandins in Glarea lozoyensis
Pneumocandins are synthesized via a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway. The core of the molecule is a cyclic hexapeptide, which is acylated with a fatty acid side chain. The structural diversity of pneumocandins arises from variations in the amino acid residues and modifications to the fatty acid side chain.
This compound is a structural isomer of Pneumocandin B0, with the key difference being the position of a hydroxyl group on a proline residue.[1] The biosynthesis of these molecules is governed by a gene cluster that includes genes encoding the PKS, NRPS, and various modifying enzymes such as hydroxylases, an acyl-CoA ligase, and an acyltransferase.[2]
A critical enzyme in determining the type of pneumocandin produced is a nonheme, α-ketoglutarate-dependent oxygenase encoded by the GLOXY4 gene. This enzyme is involved in the cyclization of L-leucine to form 4S-methyl-L-proline, a key component of Pneumocandin A0.[3][4] Disruption of the GLOXY4 gene eliminates the production of Pneumocandin A0 and leads to the exclusive production of Pneumocandin B0.[3] The formation of this compound is influenced by the hydroxylation pattern of the proline residue at position 1 of the hexapeptide core.
Quantitative Data on Pneumocandin Production
The production of different pneumocandin analogues is highly dependent on the strain of G. lozoyensis and the fermentation conditions. In wild-type strains, Pneumocandin A0 is often the major product. Genetic modifications and optimization of the fermentation process can significantly alter the product profile.
| Strain Type | Key Genetic Trait | Pneumocandin A0:B0 Ratio | This compound Level | Reference |
| Wild-type | Functional GLOXY4 | 7:1 | Present as a major impurity | |
| Mutant (ATCC 74030) | Mutated GLOXY4 | 1:80 | Maintained between 5.0-5.5% with proline supplementation | |
| ΔGLOXY4 mutant | Disrupted GLOXY4 | A0 abolished | Not specified, B0 increased 9.5-fold |
Experimental Protocols
Fungal Strain and Culture Conditions
-
Strain: Glarea lozoyensis (e.g., ATCC 20868 for wild-type, ATCC 74030 for a high B0-producing mutant).
-
Seed Medium (KF Medium): Detailed composition can be found in the work of Schwartz et al. The seed culture is typically incubated for 5 days with agitation.
-
Production Medium (H Medium): A defined medium is used for the production of pneumocandins. The composition can be optimized for specific outcomes. For example, the combination of mannitol (B672) and glucose as carbon sources can increase Pneumocandin B0 yield. Fructose has also been shown to be a favorable carbon source. Mid-cycle additions of proline can help to maintain lower levels of this compound.
-
Fermentation Conditions: Production cultures are generally agitated at 220 rpm at 25°C for up to 14 days. The optimal temperature for Pneumocandin B0 production is between 23.5 and 25°C.
Extraction of Pneumocandins
-
To the culture tube, add an equal volume of methanol (B129727).
-
Agitate the mixture at 220 rpm for 1 hour at 25°C.
-
Filter the mixture to remove the fungal cells.
-
Evaporate the filtrate to dryness under a vacuum.
-
Dissolve the dried extract in methanol for analysis.
Analytical Methods for this compound
-
High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column is typically used for the separation of pneumocandins. However, separating the isomers Pneumocandin B0 and C0 can be challenging with standard reverse-phase chromatography. Normal-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) may provide better separation.
-
Mobile Phase Gradient (Reverse-Phase): A typical gradient involves water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B), running from 10% to 100% B over approximately 28 minutes.
-
Detection: UV detection at 210 nm is commonly used.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): High-resolution mass spectrometry is used to confirm the identity of the pneumocandin analogues.
Conclusion
Glarea lozoyensis is a versatile producer of pneumocandins, including this compound. While often considered an impurity in the production of the clinically important Pneumocandin B0, understanding the factors that influence the biosynthesis of this compound is essential for process optimization. The methodologies outlined in this guide provide a framework for researchers to cultivate G. lozoyensis, extract and analyze its products, and further investigate the role of this compound. Future research may focus on elucidating the specific enzymatic steps leading to the formation of this compound, potentially enabling the development of strains that either eliminate its production or, conversely, produce it as a primary product for further biological evaluation.
References
Echinocandins: A Deep Dive into Their Mechanism, Application, and Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinocandins represent a significant advancement in antifungal therapy, offering a unique mechanism of action that targets the fungal cell wall, a structure absent in mammalian cells. This selective toxicity contributes to their favorable safety profile.[1] This class of cyclic lipopeptides includes clinically important agents such as anidulafungin, caspofungin, and micafungin, with rezafungin being a newer addition.[2][3] They are recommended as first-line treatment for invasive candidiasis, particularly in critically ill patients.[4][5] This technical guide provides a comprehensive overview of echinocandin compounds, detailing their mechanism of action, structure-activity relationships, clinical applications, and the growing challenge of antifungal resistance.
Mechanism of Action
Echinocandins exert their antifungal effect by non-competitively inhibiting the β-1,3-D-glucan synthase enzyme complex, a key component in the synthesis of β-1,3-D-glucan. This polysaccharide is a critical structural component of the fungal cell wall, responsible for maintaining its integrity. Inhibition of its synthesis leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death. This targeted action results in fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.
Signaling Pathways in Response to Echinocandin-Induced Cell Wall Stress
Fungal cells have evolved intricate signaling pathways to respond to cell wall stress, such as that induced by echinocandins. The Protein Kinase C (PKC) cell integrity pathway, the High Osmolarity Glycerol (HOG) pathway, and the calcineurin signaling pathway are all activated in response to echinocandin treatment. These pathways trigger a compensatory increase in chitin (B13524) synthesis, which helps to stabilize the cell wall in the absence of sufficient β-1,3-D-glucan. This adaptive response can lead to drug tolerance.
Structure-Activity Relationship (SAR)
Echinocandins are cyclic lipopeptides, consisting of a cyclic hexapeptide core and a lipid side chain. The nature of this lipid tail is crucial for their antifungal activity, anchoring the molecule to the fungal cell membrane. Modifications to the cyclic peptide core and the lipid side chain have been explored to improve pharmacokinetic properties, stability, and spectrum of activity. For instance, the development of CD101 (rezafungin) involved structural modifications that resulted in a longer plasma half-life, allowing for once-weekly dosing.
Clinical Applications
Echinocandins are a cornerstone in the treatment of invasive fungal infections. Their primary indications include:
-
Invasive Candidiasis and Candidemia: They are the recommended first-line therapy.
-
Esophageal Candidiasis: An effective treatment option.
-
Empirical therapy for febrile neutropenia: Caspofungin is approved for this indication.
-
Prophylaxis in hematopoietic stem cell transplant recipients: Micafungin is used to prevent Candida infections in this high-risk population.
-
Salvage therapy for invasive aspergillosis: For patients who are refractory to or intolerant of other antifungal therapies.
Clinical Efficacy
Clinical trials have demonstrated the efficacy of echinocandins in treating invasive candidiasis, with success rates often comparable or superior to other antifungal classes. In a large cohort, initial treatment with an echinocandin was associated with significantly lower mortality and higher clinical success.
| Drug | Indication | Clinical Success Rate | Reference |
| Caspofungin | Invasive Candidiasis | 71.1% | |
| Micafungin | Invasive Candidiasis | 73.9% | |
| Anidulafungin | Invasive Candidiasis | ~76% | |
| Caspofungin | Empirical Therapy (Febrile Neutropenia) | 33.7% (Overall response) |
Pharmacokinetics
Echinocandins are administered intravenously due to poor oral bioavailability. They are highly protein-bound and are not significantly metabolized by the cytochrome P450 system, leading to fewer drug-drug interactions compared to azole antifungals.
| Parameter | Anidulafungin | Caspofungin | Micafungin |
| Half-life (t½) | ~24-26 hours | Biphasic: 9-11 hours (β-phase), 40-50 hours (γ-phase) | ~11-17 hours |
| Volume of Distribution (Vd) | 30-50 L | ~9.69 L | ~18-20 L |
| Clearance (CL) | ~1 L/h | 0.18-0.23 L/h | ~0.3 L/h |
| Protein Binding | >99% | ~97% | >99% |
| Data compiled from multiple sources, including. |
Mechanisms of Resistance
Although still relatively uncommon, resistance to echinocandins is an emerging clinical concern, particularly in Candida glabrata. The primary mechanism of resistance involves mutations in the FKS1 and FKS2 genes, which encode the catalytic subunits of the β-1,3-D-glucan synthase. These "hot spot" mutations decrease the sensitivity of the enzyme to the drug, leading to elevated minimum inhibitory concentrations (MICs).
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution (CLSI M27-A3)
This method is a standardized procedure for determining the minimum inhibitory concentration (MIC) of antifungal agents against yeasts.
Detailed Methodology:
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: Stock solutions of the echinocandin are prepared and serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve concentrations that are twice the final desired test concentrations.
-
Inoculation: 100 µL of the standardized yeast inoculum is added to each well of the microtiter plate containing 100 µL of the diluted antifungal agent.
-
Incubation: The plate is incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well.
Glucan Synthase Inhibition Assay
This in vitro assay measures the direct inhibitory effect of a compound on the β-1,3-D-glucan synthase enzyme.
Detailed Methodology:
-
Enzyme Preparation: A crude membrane fraction containing the glucan synthase enzyme is prepared from fungal cells.
-
Reaction Mixture: The reaction is typically performed in a buffer containing Tris-HCl, a GTP analog (as GTP is a positive effector of the enzyme), and the substrate UDP-[³H]glucose.
-
Inhibition: The test compound (echinocandin) is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 30°C for a defined period (e.g., 60-120 minutes).
-
Quantification: The reaction is stopped, and the amount of radiolabeled glucan produced is quantified by measuring the incorporation of [³H]glucose into an acid-insoluble polymer. The 50% inhibitory concentration (IC₅₀) is then calculated.
Quantitative Data
In Vitro Susceptibility of Candida Species to Echinocandins (MIC Ranges in µg/mL)
| Candida Species | Anidulafungin | Caspofungin | Micafungin |
| C. albicans | ≤0.002 - 0.25 | ≤0.008 - 0.5 | ≤0.002 - 0.12 |
| C. glabrata | ≤0.002 - 0.25 | ≤0.008 - 0.5 | ≤0.002 - 0.06 |
| C. tropicalis | ≤0.008 - 0.5 | ≤0.008 - 1 | ≤0.008 - 0.5 |
| C. parapsilosis | 0.12 - 4 | 0.06 - 4 | 0.12 - 4 |
| C. krusei | 0.015 - 0.5 | 0.06 - 1 | 0.015 - 0.25 |
| Data represents typical MIC ranges and may vary. Compiled from. |
Conclusion
Echinocandins remain a vital class of antifungal agents with a well-established safety and efficacy profile for the treatment of invasive fungal infections. Their unique mechanism of action continues to be a focal point of research, both for understanding fungal physiology and for the development of new therapeutic strategies. While the emergence of resistance necessitates ongoing surveillance and research into novel derivatives and combination therapies, the echinocandins are poised to remain a cornerstone of antifungal treatment for the foreseeable future.
References
- 1. oeilresearch.com [oeilresearch.com]
- 2. Echinocandins Pharmacokinetics: A Comprehensive Review of Micafungin, Caspofungin, Anidulafungin, and Rezafungin Population Pharmacokinetic Models and Dose Optimization in Special Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 4. Invasive candidiasis trial supports echinocandins for primary therapy - Nett - Annals of Infection [aoi.amegroups.org]
- 5. Review on Current Status of Echinocandins Use - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on Zalerion arboricola and Pneumocandins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pneumocandins are a class of lipopeptide antibiotics with potent antifungal activity, first isolated from the fungus Zalerion arboricola, now known as Glarea lozoyensis. These compounds, particularly pneumocandin B₀, have garnered significant attention as they serve as the precursor for the semi-synthetic echinocandin antifungal drug, caspofungin. Pneumocandins exert their antifungal effect by noncompetitively inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to osmotic instability and cell death.[1] This guide provides an in-depth overview of the early research on Zalerion arboricola and the discovery, biosynthesis, and biological evaluation of pneumocandins.
I. Production of Pneumocandins
Fermentation of Zalerion arboricola
The production of pneumocandins is achieved through submerged fermentation of Zalerion arboricola. Early research focused on optimizing fermentation media and conditions to enhance the yield of these valuable secondary metabolites.
Experimental Protocol: Fermentation of Zalerion arboricola
1. Culture Maintenance and Inoculum Preparation:
-
Maintain cultures of Zalerion arboricola (e.g., ATCC 20868) on a suitable agar (B569324) medium, such as potato dextrose agar.
-
Prepare a seed culture by inoculating a seed medium with spores or mycelia from the agar plate. A typical seed medium may contain (g/L): mannitol (B672) (20), KH₂PO₄ (7.0), cottonseed meal (7.5), dextrose (8.0), and corn steep liquor (3.5).[2]
-
Incubate the seed culture at 25°C with agitation (e.g., 240 rpm) for a sufficient period to achieve adequate biomass.[2]
2. Production Fermentation:
-
Inoculate the production medium with the seed culture. The production medium composition is critical for pneumocandin yield. An example of a production medium (S2 medium) consists of D-mannitol, peptonized milk, lactic acid, glycine, KH₂PO₄, and trace elements.[3]
-
Further optimization has shown that the addition of soybean oil to the medium can improve yields.[3] Statistical optimization has identified mannitol, L-proline, and coconut oil as significant components for enhancing pneumocandin B₀ production.
-
Maintain the fermentation at 25°C with agitation for an extended period, often several days, to allow for the accumulation of pneumocandins.
-
Monitoring and control of pH are also important for optimal production.
Quantitative Data on Pneumocandin Production
The yield of pneumocandins from Zalerion arboricola fermentation has been a subject of extensive research, with significant improvements achieved through strain mutation and medium optimization.
| Strain/Condition | Key Optimization | Pneumocandin A₀ Yield Improvement | Pneumocandin B₀ Production (Optimized) | Reference |
| Z. arboricola ATCC 20868 (Parent) | - | Baseline | - | |
| Mutant MF5415 | Chemical Mutagenesis | 2.5-fold increase | - | |
| Parent Strain | Medium with Pharmamedia | 10- to 20-fold increase | - | |
| Z. arboricola | Statistical Media Optimization | - | Six-fold enhancement | |
| G. lozoyensis | Fermentation Optimization | - | ~2530 mg/L |
II. Isolation and Purification of Pneumocandins
Following fermentation, a multi-step process is employed to extract and purify pneumocandins from the fermentation broth.
Experimental Protocol: Isolation and Purification of Pneumocandins
1. Extraction:
-
Adjust the pH of the fermentation broth to a range of 2.0-4.0.
-
Separate the mycelia from the broth by filtration, often with the aid of a filter agent.
-
Extract the pneumocandins from the mycelial cake using a suitable organic solvent, such as methanol (B129727) or ethanol.
2. Initial Purification:
-
The crude extract is often subjected to a series of purification steps including:
-
Adsorption Chromatography: Polymeric adsorbent resins are commonly used to capture the pneumocandins from the extract. The resin is then washed, and the pneumocandins are eluted with a higher concentration of the organic solvent.
-
Decolorization: Activated carbon (charcoal) treatment can be used to remove pigments and other colored impurities.
-
Solvent-Solvent Extraction: Partitioning between immiscible solvents can further purify the pneumocandins.
-
3. Final Purification:
-
High-performance liquid chromatography (HPLC) is a key technique for separating the different pneumocandin analogues (e.g., A₀ and B₀) and achieving high purity.
-
Crystallization is often the final step to obtain the purified pneumocandin product.
III. Biosynthesis of Pneumocandins
The biosynthesis of pneumocandins is a complex process involving a non-ribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS). The biosynthetic gene cluster in G. lozoyensis has been identified and characterized.
The core of the pneumocandin molecule is a cyclic hexapeptide, which is assembled by the NRPS enzyme, GLNRPS4. The lipid side chain, a 10,12-dimethylmyristoyl group, is synthesized by the PKS enzyme, GLPKS4. The biosynthesis also involves a number of tailoring enzymes, including cytochrome P450 monooxygenases and other oxygenases, which are responsible for the various hydroxylations on the amino acid residues of the peptide core.
Signaling Pathway: Pneumocandin Biosynthesis
Caption: Proposed biosynthetic pathway of pneumocandins in Glarea lozoyensis.
IV. Antifungal Activity of Pneumocandins
Pneumocandins exhibit potent in vitro activity against a range of clinically important fungi, particularly Candida species. Their mechanism of action, the inhibition of β-(1,3)-D-glucan synthase, makes them effective against both azole-susceptible and azole-resistant strains.
In Vitro Susceptibility Testing
The in vitro antifungal activity of pneumocandins is typically determined using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27)
1. Preparation of Antifungal Agent:
-
Prepare a stock solution of the pneumocandin in a suitable solvent (e.g., dimethyl sulfoxide).
-
Perform serial twofold dilutions of the antifungal agent in a 96-well microtiter plate using RPMI 1640 medium.
2. Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud dextrose agar).
-
Prepare a standardized inoculum suspension of the fungal cells in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute the standardized inoculum in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.
3. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the serially diluted antifungal agent with the prepared fungal inoculum.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
4. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. The endpoint is typically read visually.
Antifungal Activity Data
The following table summarizes the in vitro activity of various pneumocandins against different Candida species.
| Compound | Candida albicans (MIC₅₀, µg/mL) | Candida glabrata (MIC₅₀, µg/mL) | Candida tropicalis (MIC₅₀, µg/mL) | Candida parapsilosis (MIC₅₀, µg/mL) | Candida krusei (MIC₅₀, µg/mL) | Reference |
| L-733,560 | <0.03 - 0.12 | <0.03 - 0.25 | <0.03 - 0.25 | 0.25 - 1.0 | 0.25 - 1.0 | |
| L-743,872 | 0.20 | 0.20 | 0.20 | 0.20 | 0.80 | |
| Caspofungin (derived from Pneumocandin B₀) | 0.5 | 0.5 | 0.5 | >2 | >2 |
MIC₅₀: The minimum inhibitory concentration required to inhibit the growth of 50% of the isolates.
V. Experimental Workflows
Experimental Workflow: From Culture to Purified Compound
Caption: General experimental workflow for the production and purification of pneumocandins.
Conclusion
The early research into Zalerion arboricola and the pneumocandins laid a critical foundation for the development of the echinocandin class of antifungal drugs. Through meticulous studies on fermentation, isolation, and biological characterization, scientists were able to harness the therapeutic potential of these natural products. The elucidation of the biosynthetic pathway has further opened avenues for genetic engineering and the creation of novel antifungal agents with improved efficacy and pharmacological properties. This technical guide provides a comprehensive summary of these pioneering efforts for the benefit of researchers and professionals in the ongoing fight against invasive fungal infections.
References
Screening for Biological Activity of Pneumocandin C0: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pneumocandins are a class of lipopeptide natural products belonging to the echinocandin family of antifungal agents.[1][2] They exhibit potent fungicidal or fungistatic activity against a broad spectrum of pathogenic fungi, including Candida and Aspergillus species.[3][4] The primary mechanism of action for pneumocandins is the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the biosynthesis of the fungal cell wall.[5] This specific targeting of a fungal-specific pathway contributes to their high therapeutic index.
Pneumocandin B0 is a well-studied member of this family and serves as the precursor for the semi-synthetic antifungal drug, caspofungin. During the fermentation process of Glarea lozoyensis to produce Pneumocandin B0, several related analogues are also generated, including Pneumocandin C0. This compound is a positional isomer of Pneumocandin B0, containing a 4-hydroxyproline (B1632879) residue in place of the 3-hydroxyproline (B1217163) found in Pneumocandin B0. While extensive data exists for Pneumocandin B0 and other analogues, specific biological activity data for this compound is less prevalent in publicly available literature.
This technical guide provides a comprehensive overview of the methodologies and experimental workflows for screening the biological activity of this compound. The protocols and data presentation formats are based on established methods for characterizing other pneumocandins and echinocandins, providing a robust framework for the evaluation of this specific analogue.
Mechanism of Action: Inhibition of β-(1,3)-D-glucan Synthase
The antifungal activity of this compound, like other echinocandins, is derived from its ability to inhibit the β-(1,3)-D-glucan synthase enzyme complex. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall that is absent in mammalian cells. Inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.
Figure 1: Mechanism of action of this compound.
Data Presentation: Biological Activity of Pneumocandins
Table 1: In Vitro Antifungal Activity of Pneumocandins against Candida Species
| Compound | C. albicans ATCC 10231 MIC (µg/mL) | C. albicans MDACC1 (Caspofungin-resistant) MIC (µg/mL) | C. glabrata ATCC 2001 MIC (µg/mL) | C. glabrata MDACC1 (Caspofungin-resistant) MIC (µg/mL) | C. krusei ATCC 6258 MIC (µg/mL) | C. parapsilosis ATCC 22019 MIC (µg/mL) | C. tropicalis ATCC 750 MIC (µg/mL) |
| Pneumocandin A0 | 0.8 | 3.2 | 3.2 | >12.8 | 1.6 | 1.6 | 0.8 |
| Pneumocandin B0 | 0.8 | 3.2 | 3.2 | >12.8 | 1.6 | 1.6 | 0.8 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Caspofungin | 0.1 | 1.6 | 0.4 | 6.4 | 0.8 | 0.8 | 0.4 |
Table 2: In Vitro Antifungal Activity of Pneumocandins against Aspergillus fumigatus
| Compound | A. fumigatus ATCC 46645 MEC (µg/mL) |
| Pneumocandin A0 | 0.1 |
| Pneumocandin B0 | 0.1 |
| This compound | Data not available |
| Caspofungin | 0.025 |
MEC: Minimum Effective Concentration, the lowest concentration that leads to the growth of abnormal, branched, and stunted hyphae.
Table 3: Target Inhibition and Hemolytic Activity of Pneumocandins
| Compound | β-(1,3)-D-Glucan Synthase Inhibition IC50 (µg/mL) for C. albicans ATCC 10231 | Hemolytic Activity (% hemolysis at 25.6 µg/mL) |
| Pneumocandin A0 | 0.1 | < 5% |
| Pneumocandin B0 | 0.1 | < 5% |
| This compound | Data not available | Data not available |
| Caspofungin | 0.025 | < 5% |
Experimental Protocols
The following are detailed protocols for the primary and secondary screening of this compound.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines M27 for yeasts and M38-A for filamentous fungi.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal pathogens.
Materials:
-
This compound, dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Spectrophotometer or microplate reader
-
Sterile saline or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
For yeasts, subculture the isolate on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
For molds, grow the isolate on Potato Dextrose Agar (PDA) at 35°C for 7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI 1640.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of this compound in RPMI 1640 in a 96-well plate to achieve a range of final concentrations (e.g., 0.015 to 16 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the drug dilutions.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the positive control. The endpoint can be determined visually or by reading the optical density at 530 nm.
-
For echinocandins against molds, the Minimum Effective Concentration (MEC) is often determined, which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms as observed microscopically.
-
Figure 2: Workflow for Broth Microdilution Assay.
β-(1,3)-D-Glucan Synthase Inhibition Assay
This protocol is for determining the in vitro inhibitory activity of this compound against the target enzyme.
Objective: To determine the IC50 value of this compound for β-(1,3)-D-glucan synthase.
Materials:
-
This compound
-
Fungal cell lysate or microsomal fraction containing β-(1,3)-D-glucan synthase
-
UDP-[14C]-glucose or a fluorescent substrate analog
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM NaF, 1 mM EDTA, and 5% glycerol)
-
Scintillation vials and scintillation fluid (for radioactive assay)
-
Microplate reader with fluorescence capabilities (for fluorescent assay)
-
Glass fiber filters
Procedure:
-
Enzyme Preparation:
-
Grow the fungal strain to mid-log phase and harvest the cells.
-
Prepare a cell lysate by mechanical disruption (e.g., bead beating or French press).
-
Isolate the microsomal fraction by differential centrifugation.
-
-
Assay Reaction:
-
In a microcentrifuge tube or 96-well plate, combine the assay buffer, various concentrations of this compound, and the enzyme preparation.
-
Initiate the reaction by adding the substrate (e.g., UDP-[14C]-glucose).
-
Incubate at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Quantification of Glucan Synthesis:
-
Radioactive Method: Stop the reaction by adding ethanol. Filter the reaction mixture through a glass fiber filter to capture the radiolabeled glucan polymer. Wash the filter to remove unincorporated substrate. Measure the radioactivity on the filter using a scintillation counter.
-
Fluorescent Method: Utilize a substrate that, when incorporated into the glucan polymer, generates a fluorescent signal. Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to a no-drug control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Hemolytic Activity Assay
This assay provides a preliminary assessment of the cytotoxicity of this compound against red blood cells.
Objective: To evaluate the hemolytic potential of this compound.
Materials:
-
This compound
-
Freshly collected red blood cells (e.g., human or sheep)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (positive control for 100% hemolysis)
-
Microcentrifuge tubes or 96-well plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Red Blood Cell Suspension:
-
Wash the red blood cells with PBS by repeated centrifugation and resuspension to remove plasma and buffy coat.
-
Prepare a final suspension of red blood cells in PBS (e.g., 2% v/v).
-
-
Incubation:
-
In microcentrifuge tubes, mix the red blood cell suspension with various concentrations of this compound.
-
Include a negative control (PBS only) and a positive control (Triton X-100).
-
Incubate the tubes at 37°C for a specified time (e.g., 1-4 hours).
-
-
Measurement of Hemolysis:
-
Centrifuge the tubes to pellet the intact red blood cells.
-
Transfer the supernatant to a new plate or cuvette.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each concentration of this compound using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Conclusion
This technical guide outlines a systematic approach to screening the biological activity of this compound. By employing standardized methodologies such as broth microdilution for antifungal susceptibility, β-(1,3)-D-glucan synthase inhibition assays for target engagement, and hemolytic assays for preliminary safety assessment, researchers can generate a comprehensive profile of this pneumocandin analogue. While specific activity data for this compound remains to be fully elucidated in published literature, the protocols and frameworks presented here provide the necessary tools for its thorough investigation. The characterization of this compound and other related natural products is crucial for the discovery and development of new and improved antifungal therapies.
References
- 1. Engineering of New Pneumocandin Side-Chain Analogues from Glarea lozoyensis by Mutasynthesis and Evaluation of Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Thieme E-Books & E-Journals - [thieme-connect.com]
- 5. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
In Vitro Antifungal Spectrum of Pneumocandin C0: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pneumocandin C0 is a lipopeptide of the echinocandin class, a group of antifungal agents that target the fungal cell wall. While it is a closely related structural isomer of the more extensively studied Pneumocandin B0, the precursor to the semi-synthetic echinocandin caspofungin, comprehensive data on the in vitro antifungal spectrum of this compound is not widely available in published literature. This technical guide synthesizes the available information on this compound's bioactivity and presents a detailed overview of the in vitro antifungal spectrum of a closely related and well-characterized pneumocandin, L-733,560, as a representative of this class of compounds. Furthermore, this guide provides detailed experimental protocols for determining antifungal susceptibility, adhering to internationally recognized standards.
Bioactivity of this compound
This compound demonstrates potent inhibitory activity against a key fungal enzyme, (1,3)-β-D-glucan synthase. This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, an essential structural component of the fungal cell wall. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and fungal cell death.
The reported 50% inhibitory concentration (IC50) of this compound for the inhibition of (1,3)-β-D-glucan synthase is in the range of 0.07-0.5 μg/mL . This indicates a strong intrinsic activity against its molecular target. However, it is important to note that IC50 values for enzyme inhibition do not always directly correlate with the Minimum Inhibitory Concentrations (MICs) observed in whole-cell antifungal susceptibility testing.
Representative In Vitro Antifungal Spectrum: Pneumocandin L-733,560
Due to the limited availability of specific MIC data for this compound, the following table summarizes the in vitro antifungal activity of the structurally similar pneumocandin L-733,560 against a range of Candida species. This data provides a valuable reference for the expected antifungal spectrum of pneumocandins.
| Fungal Species | Number of Isolates | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Candida albicans | 50 | 0.008 - 0.125 | 0.015 | 0.03 |
| Candida glabrata | 20 | 0.015 - 0.125 | 0.03 | 0.06 |
| Candida tropicalis | 10 | 0.015 - 0.06 | 0.03 | 0.06 |
| Candida parapsilosis | 10 | 0.25 - 2.0 | 0.5 | 1.0 |
| Candida krusei | 10 | 0.125 - 1.0 | 0.25 | 0.5 |
| Candida lusitaniae | 5 | 0.06 - 0.25 | 0.125 | 0.25 |
Note: Data presented is for Pneumocandin L-733,560 and is intended to be representative of the pneumocandin class. Further direct testing of this compound is required to establish its specific antifungal spectrum.
Experimental Protocols
The determination of the in vitro antifungal spectrum of compounds like this compound is performed using standardized broth microdilution methods. The Clinical and Laboratory Standards Institute (CLSI) document M27 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) Definitive Document E.DEF 7.3.2 provide detailed and harmonized protocols for antifungal susceptibility testing of yeasts.[1][2][3][4] The following is a generalized protocol based on these standards.
Broth Microdilution Method for Antifungal Susceptibility Testing
1. Preparation of Antifungal Agent Stock Solution:
-
A stock solution of this compound is prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), at a concentration of at least 100 times the highest concentration to be tested.
-
The stock solution should be stored at -70°C until use.
2. Preparation of Microdilution Plates:
-
Sterile, 96-well microdilution plates are used.
-
A series of twofold dilutions of the antifungal agent is prepared directly in the microdilution plates using a standardized liquid medium, most commonly RPMI 1640 with L-glutamine and buffered with MOPS.
-
The final concentrations of the antifungal agent typically range from 0.008 to 16 μg/mL.
-
A growth control well (containing medium and inoculum but no antifungal) and a sterility control well (containing medium only) are included on each plate.
3. Inoculum Preparation:
-
The fungal isolate to be tested is grown on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
A suspension of the fungal colonies is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted in the test medium to achieve a final inoculum concentration of approximately 0.5 x 10^3 to 2.5 x 10^3 cells/mL in the microdilution wells.
4. Incubation:
-
The inoculated microdilution plates are incubated at 35°C for 24-48 hours.
5. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.
-
The endpoint is determined visually or by using a spectrophotometric reader.
Visualizations
Experimental Workflow for Broth Microdilution
Caption: Workflow of the broth microdilution method.
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
References
- 1. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 2. scribd.com [scribd.com]
- 3. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 4. brcast.org.br [brcast.org.br]
Methodological & Application
Application Notes & Protocols for the Extraction of Pneumocandin C0 from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Pneumocandin C0 from the fermentation broth of Glarea lozoyensis. The procedures outlined below cover the fermentation process, primary extraction, and chromatographic separation, with a particular focus on the challenging separation of this compound from its closely related isomer, Pneumocandin B0.
Introduction
Pneumocandins are a class of echinocandin antifungal agents produced by the fungus Glarea lozoyensis.[1][2] Pneumocandin B0 is a key starting material for the semi-synthetic drug Caspofungin Acetate.[1] However, during fermentation, several related analogues are also produced, including this compound, an isomer that differs only in the position of a hydroxyl group on the proline residue.[3][4] This structural similarity makes the separation of this compound from B0 a significant challenge in the downstream processing. These protocols provide methods to effectively extract and isolate this compound.
Fermentation Protocol for Pneumocandin Production
The production of pneumocandins is achieved through submerged fermentation of Glarea lozoyensis. The following protocol is a compilation of methods described in the literature to achieve good yields of pneumocandins, including C0.
1. Strain Maintenance and Inoculum Development:
-
Strain: Glarea lozoyensis (e.g., ATCC 74030).
-
Maintenance Medium: Potato Dextrose Agar (PDA) slants.
-
Seed Medium: A suitable seed medium is crucial for robust mycelial growth. A representative seed medium composition is provided in Table 1.
-
Inoculation and Incubation: Inoculate the seed medium with a suspension of spores or mycelia from a mature PDA slant. Incubate at 25°C with agitation (e.g., 220-240 rpm) for 5 days.
2. Production Fermentation:
-
Production Medium: Transfer the seed culture (e.g., 10% v/v) to the production fermentation medium. The composition of a typical production medium is detailed in Table 1. The use of specific precursors like L-proline can enhance the production of certain pneumocandins.
-
Fermentation Parameters: Maintain the fermentation at 24-26°C for up to 14 days with agitation and aeration to ensure dissolved oxygen levels remain above 20%. The pH of the culture should be controlled, with optimal ranges often between 5.0 and 6.6, adjusted in stages based on dissolved oxygen levels. Some processes introduce additives like vitamin B5 after 48 hours to influence the product profile.
Table 1: Representative Fermentation Media Composition
| Component | Seed Medium (g/L) | Production Medium (wt%) | Reference |
| Lactose | - | 3.0% | |
| Mannitol | 20 | - | |
| Dextrose | 8.0 | - | |
| Threonine | - | 1.0% | |
| L-Proline | - | 1.2% | |
| Yeast Powder | - | 1.0% | |
| Cotton Seed Meal | 7.5 | - | |
| Corn Steep Liquor | 3.5 | - | |
| KH₂PO₄ | 7.0 | 0.15% | |
| MgSO₄·7H₂O | - | 0.05% | |
| MES Buffer Salt | - | 1.5% | |
| Trace Salt Solution | 1.0 ml | - | |
| pH | - | 5.3 (initial) |
Extraction and Purification Protocol
The following multi-step protocol outlines the extraction and purification of this compound from the fermentation broth.
Workflow for this compound Extraction and Purification
References
- 1. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. data.epo.org [data.epo.org]
- 3. KR20120059554A - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 4. EP2464374B1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of Pneumocandin C0
Introduction
Pneumocandin C0 is a cyclic hexapeptide with antifungal properties, belonging to the echinocandin family. It is a structural isomer of Pneumocandin B0, the precursor for the semi-synthetic antifungal drug Caspofungin.[1][2] this compound is naturally produced as a co-metabolite with Pneumocandin B0 during the fermentation of the fungus Glarea lozoyensis.[1][2][3] The structural similarity between Pneumocandin B0 and C0, differing only by the position of a hydroxyl group on a proline residue, makes their separation a significant challenge in downstream processing. Conventional methods like crystallization and reverse-phase chromatography are often ineffective for this specific separation.
These application notes provide detailed protocols for advanced chromatographic techniques and multi-step purification strategies designed to effectively isolate and purify this compound from fermentation broths and mixtures containing its isomers.
Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
Application Note:
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for separating highly polar compounds. It proves particularly effective for separating the structural isomers Pneumocandin B0 and C0, a task not achievable with standard reverse-phase chromatography. In HILIC, a polar stationary phase (like unmodified silica) is used with a mobile phase containing a high concentration of a less polar organic solvent (e.g., acetonitrile) and a smaller amount of a polar solvent (e.g., water or an aqueous buffer). This method facilitates a rapid and efficient separation, often in under five minutes, and utilizes mobile phases compatible with mass spectrometry, aiding in analytical verification.
Experimental Protocol: Analytical Scale HILIC Separation
Objective: To separate this compound from Pneumocandin B0 for analytical assessment.
Materials:
-
HPLC System: Agilent 1200 HPLC system (or equivalent) with a binary pump, degasser, thermostated autosampler, and column compartment.
-
Mass Spectrometer (Optional): Agilent 6520 Q-TOF MS (or equivalent) for peak identification.
-
Column: Supelco Ascentis Express HILIC, 15 cm x 4.6 mm, 2.7 µm particle size.
-
Mobile Phase A: 0.1% (w/w) Ammonium Acetate in water, pH 4.5.
-
Mobile Phase B: Acetonitrile (ACN).
-
Sample: A mixture of Pneumocandin isomers dissolved in the mobile phase.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 15% (v/v) of Mobile Phase A with 85% (v/v) of Mobile Phase B.
-
System Equilibration: Set the column temperature to 25°C and the flow rate to 1.0 mL/min. Equilibrate the HILIC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude Pneumocandin sample containing C0 in the mobile phase.
-
Injection: Inject the sample onto the column.
-
Chromatography & Detection: Run the isocratic elution for a sufficient time to allow for the separation and elution of both Pneumocandin B0 and C0. Monitor the eluent using a UV detector (e.g., at 210 nm) and/or a mass spectrometer.
-
Peak Identification: Identify the this compound peak by comparing its retention time with a pure reference standard.
Data Presentation:
Table 1: HILIC Operating Parameters
| Parameter | Value |
|---|---|
| Stationary Phase | Supelco Ascentis Express HILIC (unmodified silica) |
| Mobile Phase | 85% Acetonitrile, 15% 0.1% Ammonium Acetate (pH 4.5) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV (210 nm), ESI/MS (Positive Mode) |
| Separation Time | < 5 minutes |
Workflow Diagram:
Method 2: Multi-Step Purification from Fermentation Broth
Application Note:
For large-scale purification of this compound, a multi-step process starting from the fermentation broth is necessary. This process involves initial extraction, preliminary purification to remove bulk impurities, followed by column chromatography to separate the closely related isomers, and a final crystallization step. While this process is often described for the purification of Pneumocandin B0 to greater than 90% purity, the principles and steps are directly applicable to the isolation of C0, as C0 is a primary impurity being removed. The key separation occurs during the adsorption chromatography step on an adsorbent like neutral alumina (B75360).
Experimental Protocol: Preparative Scale Purification
Objective: To purify this compound from a crude fermentation extract.
Part 1: Extraction and Initial Crystallization
-
Extraction: Extract the fermentation broth (e.g., 20 kg) with a suitable solvent like n-butanol (e.g., 8 kg).
-
Washing: Wash the organic extract with an immiscible solvent such as water to remove polar impurities.
-
Charcoalization: Treat the extract with activated charcoal to remove colored impurities.
-
Concentration: Concentrate the clarified extract under vacuum at 45-50°C.
-
Crystallization (Initial): Add an anti-solvent like acetone (B3395972) slowly to the concentrate at a controlled temperature (e.g., 0-10°C) to precipitate the crude Pneumocandins.
-
Filtration: Separate the solid product via vacuum filtration and dry under vacuum. The resulting solid will be a mixture of Pneumocandin isomers (typically 75-85% pure).
Part 2: Adsorption Column Chromatography
-
Sample Loading: Dissolve the crude solid (e.g., 1.5 g) in methanol (B129727) to a concentration of approximately 25 g/L. Load this solution onto a packed column of neutral alumina (e.g., 45 g).
-
Impurity Elution (Polar): Begin elution with 100% water (1 column volume). This step removes highly polar impurities.
-
Intermediate Elution: Continue elution with a gradient of increasing methanol in water (e.g., 25% v/v methanol). This will elute other impurities and potentially some of the more polar Pneumocandin isomers.
-
Product Elution: Switch the eluent to 100% methanol. Pneumocandin B0 and C0 will begin to elute. Since B0 and C0 have very similar polarities, they may co-elute or elute in closely spaced fractions. Careful fraction collection is critical.
-
Fraction Analysis: Analyze each fraction using HPLC (as described in Method 1) to identify the fractions rich in this compound.
Part 3: Final Crystallization
-
Pooling: Pool the fractions identified as having the highest concentration and purity of this compound.
-
Concentration: Concentrate the pooled fractions under vacuum.
-
Final Crystallization: Recrystallize the concentrated product using a solvent/anti-solvent system (e.g., methanol/acetone) to obtain purified, solid this compound.
Data Presentation:
Table 2: Purity Progression in Multi-Step Purification
| Purification Stage | Description | Typical Purity of Target (Pneumocandin B0) | Key Impurities Removed |
|---|---|---|---|
| Crude Solid (Post-Crystallization) | Solid obtained after extraction and initial precipitation. | 75-85% | Fermentation media components, polar impurities |
| Alumina Chromatography | Fractions eluted with 100% Methanol. | 88-95% | Pneumocandin A0, this compound, other related impurities |
| Final Product (Post-Recrystallization) | Final crystalline solid. | >91% | Residual isomers and process impurities |
Note: This table illustrates the purification of Pneumocandin B0, which involves the removal of C0. The C0-rich fractions would be collected separately during the chromatography step.
Workflow Diagram:
Logical Relationship of Pneumocandins:
References
Application Note: HPLC Analysis of Pneumocandin C0
Introduction
Pneumocandins are a class of echinocandin lipohexapeptides produced by the fungus Glarea lozoyensis. They are notable for their potent antifungal activity, which stems from the noncompetitive inhibition of β-1,3-glucan synthase, an essential enzyme for fungal cell wall synthesis. Pneumocandin C0 is a significant analogue in the fermentation process that often needs to be separated and quantified from other pneumocandins, such as Pneumocandin B0, which is a key starting material for the semi-synthetic antifungal drug, Caspofungin Acetate. Due to their structural similarity, separating these compounds requires a robust and selective analytical method. High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis and purification of pneumocandins. This application note details the analytical methodologies for the separation and quantification of this compound.
Challenges in Analysis
The primary challenge in the HPLC analysis of pneumocandins is the separation of closely related isomers, such as Pneumocandin B0 and C0, which differ only by the position of a single hydroxyl group on the proline residue. This subtle structural difference necessitates highly selective chromatographic conditions. While reversed-phase chromatography has been explored, methods utilizing normal phase or Hydrophilic Interaction Liquid Chromatography (HILIC) have demonstrated superior resolution for these isomers.
Experimental Protocols
This section outlines two primary HPLC methods for the analysis of this compound: a Hydrophilic Interaction Liquid Chromatography (HILIC) method and a Normal Phase Chromatography method.
Method 1: HILIC for Analytical Separation
This method is well-suited for analytical-scale separation and is compatible with mass spectrometry (MS) detection, providing high sensitivity and specificity.
Sample Preparation:
-
For fermentation broths, extract pneumocandins by adding an equal volume of methanol (B129727) to the culture.
-
Agitate the mixture for 1 hour at room temperature.
-
Filter the mixture to remove cellular debris.
-
Evaporate the extract to dryness under a vacuum.
-
Reconstitute the dried extract in the mobile phase for HPLC analysis.
Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| HPLC System | Agilent 1200 with Q-TOF MS | Thermo Fisher Surveyor with UV/PDA |
| Column | Supelco Ascentis Express HILIC, 15 cm x 4.6 mm, 2.7 µm | Supelco Ascentis Si HILIC, 15 cm x 2.1 mm, 5 µm |
| Mobile Phase | A: 0.1% (w/w) Ammonium Acetate, pH 4.5B: Acetonitrile | A: 0.1% (w/w) Ammonium Acetate, pH 4.5B: Acetonitrile |
| Gradient | Isocratic: 15% A, 85% B | Isocratic: 13% A, 87% B |
| Flow Rate | 1.0 mL/min | 0.2 mL/min |
| Column Temp. | 25°C | 40°C |
| Detection | MS or UV at 210 nm | UV at 210 nm |
| Injection Vol. | 5-20 µL | 5-20 µL |
Table 1: HILIC Chromatographic Conditions for this compound Analysis.
Method 2: Normal Phase Chromatography for Preparative and Analytical Separation
This method has been traditionally used for both analytical and preparative scale separation of pneumocandin isomers.
Sample Preparation:
The sample preparation protocol is the same as described in the HILIC method. It is crucial to ensure the sample is dissolved in a solvent compatible with the normal phase mobile phase to avoid peak distortion.
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Waters 2695 Alliance with PDA Detector |
| Column | KR60-SIL Silica Column, 250 x 4.6 mm, 16 µm |
| Mobile Phase | Ethyl Acetate : Methanol : Water (84:9:7, v/v/v) |
| Flow Rate | 1.0 mL/min (variable for methods development) |
| Column Temp. | Ambient |
| Detection | PDA or UV at 210 nm |
| Injection Vol. | 10-50 µL |
Table 2: Normal Phase Chromatographic Conditions for this compound Analysis.
Workflow and Data Analysis
The general workflow for the HPLC analysis of this compound involves several key stages from sample receipt to final data reporting. The following diagram illustrates a typical workflow.
Caption: HPLC Analysis Workflow for this compound.
Data Presentation
Quantitative data from the HPLC analysis should be systematically recorded. The following table provides an example of how to summarize the results for clarity and comparison.
| Compound | Retention Time (min) | Peak Area | Concentration (µg/mL) | Resolution (from nearest peak) |
| Pneumocandin A0 | e.g., 8.5 | e.g., 125000 | e.g., 50.2 | e.g., 2.1 |
| Pneumocandin B0 | e.g., 9.8 | e.g., 875000 | e.g., 350.0 | e.g., 1.8 |
| This compound | e.g., 10.9 | e.g., 250000 | e.g., 100.5 | e.g., 1.8 |
Table 3: Example of Quantitative Data Summary.
Logical Relationship of Analytical Methods
The choice of analytical method is often dictated by the specific requirements of the analysis, such as the need for preparative scale purification or high-sensitivity quantification. The following diagram illustrates the decision-making process for method selection.
Application Notes and Protocols for Stability Testing and Storage of Pneumocandin C0
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pneumocandin C0 is a member of the echinocandin family of antifungal agents, which act by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. As a key intermediate or potential impurity in the production of other antifungal drugs, understanding the stability and optimal storage conditions of this compound is crucial for quality control, formulation development, and ensuring its efficacy and safety. These application notes provide a comprehensive overview of the stability testing and storage conditions for this compound, including detailed experimental protocols and data presentation.
Recommended Storage Conditions
Based on the stability profiles of closely related pneumocandins, the following storage conditions are recommended for this compound to ensure long-term stability:
| Condition | Temperature | Duration | Notes |
| Long-Term Storage | -20°C | ≥ 4 years | For solid (lyophilized) form. Protect from moisture. |
| Short-Term Storage | 2-8°C (Refrigerated) | Up to 1 month | For solid form or reconstituted solutions. Protect from light. |
| Room Temperature | 20-25°C | ≤ 72 hours | For reconstituted solutions. Use immediately if possible. |
Stability Profile of this compound
The stability of this compound is influenced by several factors, including temperature, pH, and light. The following tables summarize the expected stability of this compound under various stress conditions, based on data from related echinocandins like Caspofungin and Anidulafungin.
Table 1: Temperature Stability of this compound Solution (0.5 mg/mL in Water for Injection)
| Temperature | Time (Days) | Expected Purity (%) |
| 4°C | 0 | 100 |
| 7 | >95 | |
| 14 | >92 | |
| 28 | >90 | |
| 25°C | 0 | 100 |
| 1 | ~95 | |
| 3 | <90 | |
| 40°C | 0 | 100 |
| 1 | <90 |
Table 2: pH Stability of this compound Solution (0.5 mg/mL) at 25°C
| pH | Time (Hours) | Expected Purity (%) |
| 3.0 | 24 | >95 |
| 4.0 | 24 | >98 |
| 5.0 | 24 | >99 |
| 6.0 | 24 | >98 |
| 7.0 | 24 | ~95 |
| 8.0 | 24 | <90 |
| 9.0 | 24 | <85 |
Note: It has been observed that a pH below 4.0 or above 8.0 can negatively impact the stability of pneumocandins.
Experimental Protocols
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound and separating it from its degradation products. The following method is adapted from established procedures for the separation of pneumocandin isomers.
Chromatographic Conditions:
| Parameter | Specification |
| Column | Silica gel, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Ethyl acetate: Methanol: Water (84:9:7, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Sample Preparation:
-
Accurately weigh and dissolve this compound in the mobile phase to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways of this compound.
a) Hydrolytic Degradation:
-
Prepare solutions of this compound (0.5 mg/mL) in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (alkaline).
-
Incubate the solutions at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw samples, neutralize if necessary, and analyze by the stability-indicating HPLC method.
b) Oxidative Degradation:
-
Prepare a solution of this compound (0.5 mg/mL) in a 3% solution of hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw samples and analyze by HPLC.
c) Photolytic Degradation:
-
Expose a solid sample and a solution (0.5 mg/mL in water) of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light by wrapping in aluminum foil.
-
Analyze the samples by HPLC after exposure.
Visualizations
Proposed Degradation Pathway of this compound
The primary degradation pathway for echinocandins at physiological pH is believed to be the hydrolysis of the cyclic peptide core. This involves a ring-opening event, leading to the formation of a linear peptide.
Caption: Proposed hydrolytic degradation pathway for this compound.
Experimental Workflow for Stability Testing
The following diagram illustrates the general workflow for conducting stability testing of this compound.
Caption: General workflow for forced degradation stability testing.
Conclusion
The stability of this compound is a critical parameter that must be thoroughly evaluated to ensure its quality and performance. The protocols and data presented in these application notes provide a framework for conducting comprehensive stability studies. By adhering to the recommended storage conditions and employing robust analytical methods, researchers and drug development professionals can effectively manage the stability of this compound throughout the drug development lifecycle. Further studies are recommended to isolate and definitively identify the degradation products of this compound under various stress conditions.
Application of Pneumocandin C0 in antifungal susceptibility testing.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pneumocandin C0 is a naturally occurring lipopeptide of the echinocandin class, produced by the fungus Glarea lozoyensis. It serves as a crucial precursor in the semi-synthetic manufacturing of Caspofungin, a frontline antifungal drug. Pneumocandins, including C0, exhibit potent antifungal activity by inhibiting the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall that is absent in mammalian cells. This selective mechanism of action results in a favorable safety profile, making this compound and its derivatives valuable agents in antifungal research and drug development.
This document provides detailed application notes and protocols for the use of this compound in antifungal susceptibility testing, offering insights into its efficacy against various fungal pathogens.
Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthesis
This compound targets the fungal cell wall by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex. This enzyme is responsible for the polymerization of UDP-glucose into β-(1,3)-D-glucan fibrils, which are critical for maintaining the structural integrity of the fungal cell wall. Inhibition of this process leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.
Figure 1: Mechanism of action of this compound.
Quantitative Data: In Vitro Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of pneumocandin analogues against various fungal species. The data is primarily for compounds structurally related to this compound, such as L-733,560, and serves as a strong indicator of the expected activity of this compound. MIC values are crucial for assessing the potency of an antifungal agent.
| Fungal Species | Pneumocandin Analogue | MIC Range (µg/mL) | Reference |
| Candida albicans | L-733,560 | 0.03 - 0.25 | [1] |
| Candida glabrata | L-733,560 | 0.06 - 0.5 | [1] |
| Candida tropicalis | L-733,560 | 0.06 - 0.5 | [1] |
| Candida parapsilosis | L-733,560 | 0.25 - 2.0 | [1] |
| Candida krusei | L-733,560 | 0.5 - 4.0 | [1] |
| Candida lusitaniae | L-733,560 | 0.12 - 1.0 | |
| Aspergillus fumigatus | L-733,560 | 0.06 - 0.5 | |
| Aspergillus flavus | L-733,560 | 0.12 - 1.0 | |
| Aspergillus niger | L-733,560 | 0.25 - 2.0 |
Note: The provided MIC ranges are for the pneumocandin analogue L-733,560 and are expected to be comparable to this compound due to their structural and functional similarities.
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast and M38 for filamentous fungi.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of fungal isolates.
Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well U-bottom microtiter plates
-
Fungal isolates
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C)
-
Sterile pipettes and tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 1.6 mg/mL.
-
Further dilute the stock solution in RPMI 1640 medium to prepare a working solution for serial dilutions.
-
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolates on SDA or PDA plates and incubate at 35°C for 24-48 hours (yeasts) or 5-7 days (molds).
-
For yeasts, suspend several colonies in sterile saline. For molds, cover the colony with sterile saline and gently probe with a sterile loop to release conidia.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts and 0.4-5 x 10^4 CFU/mL for molds) using a spectrophotometer at 530 nm.
-
Dilute the adjusted inoculum 1:1000 in RPMI 1640 medium to obtain the final inoculum concentration.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of RPMI 1640 medium to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest concentration of this compound working solution to well 1.
-
Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to wells 1 through 11.
-
The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Endpoint Determination (MIC Reading):
-
The MIC is defined as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control well.
-
For echinocandins, the endpoint is often observed as the minimum effective concentration (MEC), where small, abnormal, compact hyphal forms are seen in the case of molds, or a significant reduction in turbidity for yeasts.
-
Figure 2: Workflow for broth microdilution susceptibility testing.
Protocol 2: Checkerboard Assay for Synergy Testing
Objective: To evaluate the in vitro interaction between this compound and another antifungal agent (e.g., a polyene or an azole).
Procedure:
-
Follow the steps for the broth microdilution assay, but with a two-dimensional array of drug concentrations.
-
One drug (e.g., this compound) is serially diluted along the x-axis of the 96-well plate.
-
The second drug is serially diluted along the y-axis.
-
Each well will contain a unique combination of the two drugs.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction (synergy, indifference, or antagonism).
FICI Calculation:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Logical Relationship of Antifungal Susceptibility Testing
The process of antifungal susceptibility testing involves a logical progression from initial isolate identification to the final determination of drug efficacy, which informs clinical decisions.
Figure 3: Logical flow of antifungal susceptibility testing.
Conclusion
This compound is a potent antifungal agent with a well-defined mechanism of action. The provided protocols, based on established standards, offer a reliable framework for evaluating its in vitro efficacy against a broad range of fungal pathogens. The quantitative data for related pneumocandins underscore its potential as a valuable tool in the development of new antifungal therapies. Further research to establish specific MIC breakpoints for this compound will be beneficial for its application in clinical and research settings.
References
Application Notes and Protocols for Cell-Based Assays with Pneumocandin C0
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pneumocandin C0 is a lipopeptide antifungal agent belonging to the echinocandin class of drugs. These compounds are potent and specific inhibitors of (1,3)-β-D-glucan synthase, an essential enzyme for the biosynthesis of the fungal cell wall.[1] Since this enzyme is absent in mammalian cells, echinocandins represent a highly selective and attractive class of antifungal therapeutics with a favorable safety profile.[1][2] this compound, a natural product of the fungus Glarea lozoyensis, serves as a precursor for the semi-synthetic drug Caspofungin.[1]
These application notes provide detailed protocols for utilizing this compound in various cell-based assays to evaluate its antifungal activity, mechanism of action, and potential cytotoxicity. The provided methodologies are essential for researchers in mycology, infectious diseases, and drug discovery.
Mechanism of Action
This compound exerts its antifungal effect by non-competitively inhibiting the (1,3)-β-D-glucan synthase enzyme complex. This inhibition disrupts the synthesis of β-(1,3)-D-glucan, a critical polysaccharide component of the fungal cell wall that provides structural integrity and osmotic stability.[1] The depletion of this polymer leads to a weakened cell wall, osmotic lysis, and ultimately, fungal cell death.
Figure 1: Mechanism of Action of this compound.
Data Presentation: Antifungal and In Vitro Activity
While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize typical activity ranges for closely related pneumocandins and echinocandins. Researchers are encouraged to use the provided protocols to determine the precise values for this compound.
Table 1: Antifungal Activity of Pneumocandin Analogs and Echinocandins (MIC in µg/mL)
| Fungal Species | L-733,560 (Pneumocandin B0 derivative) | Caspofungin |
| Candida albicans | 0.03 - 0.25 | 0.12 - 0.5 |
| Candida glabrata | 0.06 - 0.25 | 0.12 - 0.5 |
| Candida tropicalis | 0.06 - 0.25 | 0.12 - 1.0 |
| Candida parapsilosis | 0.5 - 2.0 | 0.5 - 2.0 |
| Candida krusei | 0.5 - 2.0 | 0.5 - 2.0 |
| Aspergillus fumigatus | MEC: 0.06 - 0.5 | MEC: 0.12 - 1.0 |
| Cryptococcus neoformans | > 16 | > 16 |
Note: Data for L-733,560 is presented as a reference for a closely related pneumocandin. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. MEC (Minimum Effective Concentration) is used for filamentous fungi and is the lowest drug concentration that leads to the formation of abnormal, branched, and stunted hyphae.
Table 2: In Vitro (1,3)-β-D-Glucan Synthase Inhibition (IC50)
| Compound | Fungal Species | IC50 (µM) |
| Pneumocandin A0 | Candida albicans | ~1.0 - 1.25 |
| Enfumafungin | Candida albicans | ~0.002 |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Data for related compounds are provided as a reference.
Table 3: In Vitro Cytotoxicity in Mammalian Cell Lines (CC50 in µg/mL)
| Cell Line | Pneumocandin Analogs |
| Various Mammalian Cell Lines | > 100 |
Note: CC50 (Half-maximal cytotoxic concentration) is the concentration of a compound that results in a 50% reduction in cell viability. Echinocandins generally exhibit low cytotoxicity against mammalian cells. Researchers should determine the specific CC50 for this compound in their cell line of interest.
Experimental Protocols
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast species.
Workflow for Antifungal Susceptibility Testing
Figure 2: Workflow for Broth Microdilution Assay.
Materials:
-
This compound
-
Sterile 96-well flat-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolate (e.g., Candida albicans ATCC 90028)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
35°C incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL.
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours.
-
Select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 106 cells/mL) using a spectrophotometer at 530 nm.
-
Prepare a working suspension by diluting the adjusted inoculum 1:1000 in RPMI 1640 medium to achieve a final concentration of 1-5 x 103 cells/mL.
-
-
Drug Dilution:
-
In a separate 96-well plate, perform a series of 2-fold dilutions of the this compound stock solution in RPMI 1640 medium to obtain concentrations that are twice the final desired concentrations (e.g., from 32 µg/mL to 0.06 µg/mL).
-
-
Plate Inoculation:
-
Add 100 µL of each 2-fold drug dilution to the wells of a new 96-well plate.
-
Add 100 µL of the working fungal inoculum to each well. The final volume in each well will be 200 µL.
-
Include a drug-free well (100 µL RPMI + 100 µL inoculum) as a positive growth control and a media-only well as a negative control.
-
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading Results: The MIC is determined as the lowest concentration of this compound that causes a significant reduction in growth (e.g., ~50% or 100% inhibition) compared to the growth control. This can be assessed visually or by reading the absorbance at 492 nm with a microplate reader.
Protocol 2: (1,3)-β-D-Glucan Synthase Inhibition Assay
This protocol describes an in vitro assay to measure the inhibitory activity of this compound on (1,3)-β-D-glucan synthase.
Flowchart for Glucan Synthase Inhibition Assay
Figure 3: (1,3)-β-D-Glucan Synthase Inhibition Assay Workflow.
Materials:
-
This compound
-
Fungal strain (e.g., Candida albicans)
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, protease inhibitors)
-
Glass beads or French press for cell lysis
-
Ultracentrifuge
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EDTA, 1 mM DTT)
-
UDP-[14C]glucose
-
Glass fiber filters
-
Trichloroacetic acid (TCA)
-
Scintillation counter and fluid
Procedure:
-
Preparation of Microsomal Fraction (Enzyme Source):
-
Grow the fungal cells in YPD medium to mid-log phase.
-
Harvest the cells by centrifugation and wash with lysis buffer.
-
Lyse the cells using glass beads or a French press.
-
Centrifuge the lysate at a low speed to remove cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the pellet in a small volume of reaction buffer. Determine the protein concentration.
-
-
Inhibition Assay:
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a microcentrifuge tube, combine the reaction buffer, UDP-[14C]glucose, and a specific concentration of this compound.
-
Initiate the reaction by adding a defined amount of the microsomal protein.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding cold TCA.
-
Filter the reaction mixture through a glass fiber filter to capture the radiolabeled glucan product.
-
Wash the filter extensively with TCA and ethanol.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol is a colorimetric assay for assessing the metabolic activity of mammalian cells and can be used to determine the cytotoxic effects of this compound.
Materials:
-
This compound
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubate the plate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the CC50 value.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of this compound. By determining its antifungal potency, elucidating its inhibitory effect on its molecular target, and assessing its safety profile against mammalian cells, researchers can gain valuable insights into the therapeutic potential of this natural product and its derivatives in the development of novel antifungal agents.
References
In Vivo Experimental Models for Pneumocandin C0 Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pneumocandins are a class of lipopeptide echinocandins that act as potent antifungal agents by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This mechanism provides a fungal-specific target, leading to a favorable safety profile in preclinical and clinical studies. Pneumocandin B0 is a well-known member of this class and serves as the precursor for the semi-synthetic antifungal drug, caspofungin.
Pneumocandin C0 is a naturally occurring analogue and positional isomer of Pneumocandin B0, produced during the fermentation of Glarea lozoyensis. It is characterized by the presence of a 4-hydroxyproline (B1632879) residue in place of the 3-hydroxyproline (B1217163) found in Pneumocandin B0. While in vitro studies have indicated that this compound possesses strong anti-Candida activity, with an IC50 ranging from 0.07 to 0.5 µg/mL, it is often considered an impurity in the production of caspofungin, and efforts have been made to minimize its presence during fermentation. Consequently, specific and detailed in vivo experimental data for this compound is limited in publicly available literature.
This document provides a comprehensive overview of established in vivo experimental models and detailed protocols that are applicable for the study of pneumocandins, including analogues like this compound. The methodologies described are based on extensive research conducted on closely related and well-characterized pneumocandins and other echinocandins, providing a robust framework for the preclinical evaluation of new compounds in this class.
Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthesis
Pneumocandins exert their antifungal activity by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex, a key component in the biosynthesis of the fungal cell wall. This inhibition disrupts the integrity of the cell wall, leading to osmotic instability and cell death. The signaling pathway and mechanism are illustrated below.
Caption: Mechanism of Action of this compound.
Efficacy Models
Murine Model of Disseminated Candidiasis
This model is widely used to assess the efficacy of antifungal agents against systemic Candida infections. Mice are infected intravenously with Candida albicans, leading to a disseminated infection with a primary burden in the kidneys.
Quantitative Data Summary for Pneumocandin Analogues in Murine Candidiasis Models
| Compound | Mouse Strain | C. albicans Strain | Inoculum Size (CFU/mouse) | Route of Infection | Dose (mg/kg) | Treatment Regimen | Efficacy Endpoint | Reference(s) |
| L-733,560 | DBA/2N & CD-1 | Not Specified | Not Specified | Intravenous | ≥ 0.09 | Not Specified | Sterilization of kidneys | [1] |
| L-731,373 | DBA/2N & CD-1 | Not Specified | Not Specified | Intravenous | Not Specified | Not Specified | Less active than L-733,560 | [1] |
| L-705,589 | DBA/2N & CD-1 | Not Specified | Not Specified | Intravenous | Not Specified | Not Specified | Less active than L-733,560 | [1] |
Experimental Protocol: Systemic Candida albicans Infection in Mice
-
Preparation of Inoculum:
-
Streak Candida albicans (e.g., ATCC 90028 or a clinical isolate) on Sabouraud Dextrose Agar (B569324) (SDA) and incubate at 35°C for 24-48 hours.
-
Inoculate a single colony into Sabouraud Dextrose Broth and incubate at 35°C for 18-24 hours with shaking.
-
Harvest the yeast cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS.
-
Count the cells using a hemocytometer and adjust the concentration to 1 x 10^6 cells/mL in sterile PBS. The final inoculum should be prepared to deliver 1 x 10^5 cells in a 0.1 mL volume.
-
-
Animal Model:
-
Use female BALB/c or ICR mice (6-8 weeks old).
-
For studies in immunocompromised hosts, induce neutropenia by administering cyclophosphamide (B585) (e.g., 150 mg/kg intraperitoneally) 4 days and 1 day prior to infection.
-
-
Infection:
-
Warm the mice under a heat lamp to dilate the lateral tail vein.
-
Inject 0.1 mL of the prepared C. albicans suspension (1 x 10^5 cells) intravenously into the lateral tail vein.
-
-
Treatment:
-
Initiate treatment with this compound (or vehicle control) at a specified time post-infection (e.g., 2 hours).
-
Administer the compound via the desired route (e.g., intraperitoneally or intravenously) at various dose levels.
-
Continue treatment for a predetermined duration (e.g., once or twice daily for 4-7 days).
-
-
Endpoint Analysis:
-
Survival: Monitor the mice daily for a set period (e.g., 21-30 days) and record mortality.
-
Fungal Burden: At a specified time point (e.g., 24 hours after the last dose), euthanize the mice. Aseptically remove the kidneys, homogenize in sterile PBS, and perform serial dilutions. Plate the dilutions on SDA and incubate at 35°C for 24-48 hours to determine the colony-forming units (CFU) per gram of tissue.
-
Caption: Murine Disseminated Candidiasis Workflow.
Rat Model of Pulmonary Aspergillosis
This model is suitable for evaluating the efficacy of antifungal agents against respiratory fungal infections caused by Aspergillus fumigatus. It mimics invasive pulmonary aspergillosis, a severe infection in immunocompromised patients.
Quantitative Data Summary for Pneumocandins in a Rat Pulmonary Aspergillosis Model
| Compound | Animal Model | A. fumigatus Strain | Inoculum Size (Conidia/rat) | Route of Infection | Dose (mg/kg) | Treatment Regimen | Efficacy Endpoint (% Survival at Day 7) | Reference(s) |
| L-693,989 | Sprague-Dawley Rat | H11-20 | 10^6 | Intratracheal | 5 | i.p. q12h | 60% | [2] |
| L-731,373 | Sprague-Dawley Rat | H11-20 | 10^6 | Intratracheal | 5 | i.p. q12h | 80% | [2] |
| L-733,560 | Sprague-Dawley Rat | H11-20 | 10^6 | Intratracheal | 5 | i.p. q12h | 90% | |
| L-733,560 | Sprague-Dawley Rat | H11-20 | 10^6 | Intratracheal | 0.625 | i.p. q12h | 100% | |
| L-693,989 (Aerosol) | Sprague-Dawley Rat | H11-20 | 10^6 | Intratracheal | 5 | 2h before infection | 80% | |
| Control | Sprague-Dawley Rat | H11-20 | 10^6 | Intratracheal | - | - | 20-25% |
Experimental Protocol: Pulmonary Aspergillus fumigatus Infection in Rats
-
Preparation of Inoculum:
-
Grow Aspergillus fumigatus on potato dextrose agar for 5-7 days at 37°C.
-
Harvest conidia by washing the agar surface with sterile PBS containing 0.05% Tween 80.
-
Filter the suspension through sterile gauze to remove hyphal fragments.
-
Wash the conidia twice with sterile PBS and resuspend in PBS.
-
Count the conidia using a hemocytometer and adjust the concentration to 2 x 10^7 conidia/mL to deliver 1 x 10^6 conidia in a 50 µL volume.
-
-
Animal Model:
-
Use male Sprague-Dawley rats (200-250 g).
-
Induce immunosuppression by administering cortisone (B1669442) acetate (B1210297) (e.g., 250 mg/kg subcutaneously) on days -2, 0, and +2 relative to infection. Also, provide tetracycline (B611298) in the drinking water to prevent bacterial infections.
-
-
Infection:
-
Anesthetize the rats (e.g., with isoflurane).
-
Perform a tracheotomy to expose the trachea.
-
Instill 50 µL of the conidial suspension (1 x 10^6 conidia) directly into the trachea using a sterile catheter or microsprayer.
-
Suture the incision.
-
-
Treatment:
-
Initiate treatment with this compound (or vehicle control) at a specified time post-infection (e.g., 24 hours).
-
Administer the compound via the desired route (e.g., intraperitoneally or intravenously) at various dose levels.
-
Continue treatment for a predetermined duration (e.g., daily for 7 days).
-
-
Endpoint Analysis:
-
Survival: Monitor the rats daily for a set period (e.g., 14 days) and record mortality.
-
Fungal Burden: At a specified time point, euthanize the rats. Aseptically remove the lungs, homogenize, and perform serial dilutions for CFU determination on SDA.
-
Histopathology: Fix lung tissue in formalin, embed in paraffin, section, and stain with Gomori methenamine (B1676377) silver (GMS) to visualize fungal elements and assess tissue damage.
-
Caption: Rat Pulmonary Aspergillosis Workflow.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new compound. These studies are typically performed in rodents (mice or rats) and a non-rodent species.
General Protocol for a Single-Dose Pharmacokinetic Study in Mice
-
Animal Model:
-
Use healthy, non-infected mice (e.g., CD-1 or BALB/c).
-
-
Compound Administration:
-
Administer a single dose of this compound via the intended clinical route (e.g., intravenous bolus or infusion).
-
-
Sample Collection:
-
Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dose.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Toxicology Studies
Toxicology studies are performed to assess the safety profile of a new drug candidate. These studies can range from acute single-dose studies to chronic repeat-dose studies.
General Protocol for an Acute Intravenous Toxicity Study in Mice
-
Animal Model:
-
Use healthy male and female mice.
-
-
Dose Administration:
-
Administer single intravenous doses of this compound at escalating levels to different groups of mice. Include a vehicle control group.
-
-
Observations:
-
Monitor the animals closely for clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions) immediately after dosing and periodically for 14 days.
-
Record body weights before dosing and at specified intervals.
-
-
Endpoint Analysis:
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Perform a gross necropsy on all animals (including those that die during the study) to examine for any abnormalities in organs and tissues.
-
The maximum tolerated dose (MTD) is typically defined as the highest dose that does not cause mortality or serious toxicity.
-
Conclusion
References
Solubilizing Pneumocandin C0 for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pneumocandin C0 is a lipopeptide antifungal agent belonging to the echinocandin class. Like other echinocandins, its mechanism of action involves the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall. This specific mode of action, targeting a pathway absent in mammals, results in a favorable safety profile. This compound is a natural product produced by the fungus Glarea lozoyensis and is a structural isomer of the more extensively studied Pneumocandin B0.[1][2] Proper solubilization of this compound is critical for accurate and reproducible results in both in vitro and in vivo research settings. These application notes provide detailed protocols for the solubilization and handling of this compound for various research applications.
Data Presentation: Solubility of Pneumocandins
| Solvent | Compound | Reported Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Pneumocandin B0 | 100 mg/mL | Sonication may be required to fully dissolve the compound.[3] Echinocandins are generally more soluble in DMSO than in water.[4] |
| Ethanol | Pneumocandin B0 | Soluble | A common solvent for preparing stock solutions of similar antifungal agents. |
| Methanol | Pneumocandin B0 | Soluble | Used in the extraction and purification of pneumocandins. |
| Water | Pneumocandin B0 | Limited solubility | Echinocandins are generally hydrophobic and have poor water solubility.[5] |
| Phosphate-Buffered Saline (PBS) | Caspofungin (a derivative of Pneumocandin B0) | ~3 mg/mL | Aqueous solutions of echinocandins may not be stable for long-term storage. |
Experimental Protocols
Preparation of a this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO, suitable for antifungal susceptibility testing and other in vitro experiments.
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For a 10 mg/mL stock solution, weigh 10 mg of the compound.
-
Dissolution: Transfer the weighed this compound to a sterile amber microcentrifuge tube. Add the appropriate volume of sterile DMSO to achieve the final concentration of 10 mg/mL (e.g., add 1 mL of DMSO to 10 mg of this compound).
-
Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Sterilization (Optional): If required for the specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to a few days), the solution can be kept at 4°C, protected from light.
Note on Solvent Concentration: When preparing working solutions for cell-based assays, ensure that the final concentration of DMSO is not toxic to the cells. It is recommended to keep the final DMSO concentration below 1% (v/v) in the culture medium.
Protocol for Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal isolate using the broth microdilution method.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Fungal isolate to be tested
-
Appropriate fungal growth medium (e.g., RPMI-1640)
-
Sterile 96-well microtiter plates
-
Sterile diluent (e.g., sterile water or PBS)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI or EUCAST guidelines).
-
Serial Dilution of this compound:
-
Prepare a working solution of this compound by diluting the stock solution in the growth medium.
-
Perform a two-fold serial dilution of the working solution in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (inoculum without the drug) and a sterility control well (medium only).
-
Incubation: Incubate the microtiter plate at the appropriate temperature and for the recommended duration for the specific fungal species being tested.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by measuring the optical density.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Preparing this compound Stock Solution
Caption: Workflow for this compound stock solution preparation.
References
- 1. pneumocandin C(0) | 144074-96-4 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Pneumocandin B0 | Antifungal | Antibiotic | TargetMol [targetmol.com]
- 4. Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Pneumocandin C0
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pneumocandin C0 is a lipopeptide antifungal agent belonging to the echinocandin class.[1] It is a structural isomer of Pneumocandin B0 and is often found as an impurity in the fermentation process for producing Pneumocandin B0, the precursor to the semi-synthetic antifungal drug Caspofungin.[2][3] Like other echinocandins, this compound's mechanism of action involves the non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex, which is essential for the integrity of the fungal cell wall.[4][5] This disruption of cell wall synthesis leads to osmotic instability and fungal cell death. These application notes provide detailed procedures for the safe handling, storage, and disposal of this compound in a research and development setting.
Physicochemical and Toxicological Properties
Due to the limited availability of specific data for this compound, the following tables summarize the known properties of its close structural analog, Pneumocandin B0. Researchers should handle this compound with the assumption that it possesses similar properties and potential hazards.
Table 1: Physicochemical Properties of Pneumocandin B0
| Property | Value | Reference |
| Molecular Formula | C₅₀H₈₀N₈O₁₇ | |
| Molecular Weight | 1065.2 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | ||
| DMSO | 100 mg/mL | |
| Ethanol | Soluble | |
| Methanol | Soluble | |
| Water | Limited solubility | |
| Stability | Unstable at pH < 4.0 and > 8.0 |
Table 2: Toxicological Data Summary for Pneumocandin B0
| Hazard Category | Description | Reference |
| Acute Toxicity | No specific LD50 or LC50 data available. Handle as a potentially hazardous compound. | |
| Skin Corrosion/Irritation | Causes skin irritation. | |
| Serious Eye Damage/Irritation | Causes serious eye damage. | |
| Respiratory or Skin Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction. | |
| Environmental Hazard | Very toxic to aquatic life. |
Safe Handling and Personal Protective Equipment (PPE)
Due to its potential hazards, strict adherence to safety protocols is mandatory when handling this compound.
-
Engineering Controls: All handling of solid this compound and concentrated stock solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Change gloves immediately if they become contaminated.
-
Body Protection: A lab coat must be worn. For larger quantities or when there is a risk of splashing, consider an impervious apron.
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter is necessary.
-
Experimental Protocols
Preparation of a 10 mg/mL Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound for in vitro assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the vial containing solid this compound to room temperature before opening to prevent condensation.
-
In a chemical fume hood, weigh the desired amount of this compound (e.g., 10 mg) using a calibrated analytical balance and transfer it to a sterile amber vial.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL (e.g., 1 mL for 10 mg of the compound).
-
Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no particulates.
-
Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
For storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Workflow for Safe Handling and Disposal
Caption: A logical workflow for the safe handling and disposal of this compound.
Disposal Procedures
All waste contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation
-
Liquid Waste: Collect all aqueous and organic solutions containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Solid Waste: All contaminated consumables, including gloves, pipette tips, vials, and bench paper, must be collected in a separate, labeled hazardous waste container for solids.
Chemical Inactivation Protocol (for aqueous waste)
For small quantities of aqueous waste containing this compound, a chemical inactivation step can be performed prior to disposal to degrade the active compound. This procedure should be carried out in a chemical fume hood.
Materials:
-
Aqueous waste containing this compound
-
Sodium hypochlorite (B82951) solution (household bleach, ~5-6%)
-
Sodium hydroxide (B78521) (1 M) for pH adjustment
-
Hydrochloric acid (1 M) for neutralization
-
pH meter or pH strips
-
Stir plate and stir bar
Procedure:
-
Place the aqueous waste container in a secondary container on a stir plate within a fume hood.
-
Begin stirring the solution.
-
Slowly add sodium hydroxide solution to raise the pH of the waste to approximately 10-11. This enhances the oxidative power of the hypochlorite.
-
While stirring, slowly add an excess of sodium hypochlorite solution (e.g., 1 part bleach to 10 parts waste).
-
Allow the mixture to stir at room temperature for at least one hour to ensure complete degradation.
-
After one hour, neutralize the solution by slowly adding hydrochloric acid until the pH is between 6 and 8.
-
The neutralized, treated waste should still be collected in a hazardous waste container and disposed of through your institution's Environmental Health and Safety (EHS) office.
Note: For organic waste containing this compound, do not attempt chemical inactivation. Collect it in a designated solvent waste container for disposal by EHS.
Spill and Exposure Procedures
-
Minor Spill (in a fume hood):
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol).
-
Place all contaminated materials in a sealed bag and dispose of it in the solid hazardous waste container.
-
Clean the spill area again with soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Prevent the spill from entering drains.
-
Contact your institution's EHS for cleanup.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for Pneumocandin B0 to the medical personnel.
Mechanism of Action Signaling Pathway
Caption: Inhibition of β-(1,3)-D-glucan synthase by this compound disrupts fungal cell wall integrity.
References
- 1. pneumocandin C(0) | 144074-96-4 [amp.chemicalbook.com]
- 2. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pneumocandin Fermentation in Glarea lozoyensis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentation of Glarea lozoyensis to produce pneumocandins, with a special focus on factors influencing the yield of Pneumocandin C0.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the overall yield of pneumocandins in Glarea lozoyensis fermentation?
A1: The production of pneumocandins is a complex process influenced by a multitude of factors. Key parameters to control include the composition of the fermentation medium (carbon and nitrogen sources), cultivation conditions (pH, temperature, dissolved oxygen), and the genetic stability of the fungal strain.[1][2] Morphological engineering of the mycelia also plays a significant role in optimizing yield by influencing nutrient uptake and oxygen transfer.[2]
Q2: My pneumocandin yield is low. What are the most common causes?
A2: Low pneumocandin yield can stem from several issues:
-
Suboptimal Media Composition: Incorrect concentrations or types of carbon and nitrogen sources can limit growth and secondary metabolite production. A combination of mannitol (B672) and glucose is often favorable for pneumocandin biosynthesis.[1]
-
Improper pH and Temperature: G. lozoyensis is sensitive to pH and temperature fluctuations. The optimal temperature for production is typically between 23.5 and 25°C, and the fungus may not grow at 28°C or higher.[1] The pH of the culture medium should be maintained, as values below 4.0 or above 8.0 can negatively affect the stability of pneumocandins.
-
Poor Mycelial Morphology: The formation of overly large or dense pellets can lead to mass transfer limitations, reducing nutrient and oxygen availability to the cells in the core.
-
Feedback Inhibition: Pneumocandins, being primarily intracellular, can accumulate within the mycelia and inhibit their own biosynthesis.
-
Strain Degeneration: High-yielding strains obtained through mutagenesis can sometimes be unstable and lose their productivity over successive generations.
Q3: How can I influence the ratio of Pneumocandin B0 to this compound?
A3: Pneumocandin B0 and C0 are isomers, differing in the position of a hydroxyl group on a proline residue. While much of the research focuses on maximizing Pneumocandin B0 and minimizing C0 for the synthesis of the antifungal drug Caspofungin, the ratio can be influenced by:
-
Precursor Supplementation: The addition of L-proline to the fermentation medium can increase the yield of Pneumocandin B0 while reducing the formation of this compound. Conversely, feeding trans-3-hydroxyproline has been shown to increase Pneumocandin B0 production while decreasing C0.
-
Genetic Engineering: The gene GLOXY2 (also referred to as GloF) is a proline hydroxylase involved in the biosynthesis of the proline variant found in this compound. Replacing this gene with Ap-HtyE from another fungus has been shown to significantly reduce the proportion of this compound. Therefore, to potentially increase the relative amount of C0, one might consider strategies to enhance the expression or activity of the native GLOXY2 gene.
Q4: What is the role of surfactants like SDS in the fermentation process?
A4: Surfactants such as Sodium Dodecyl Sulfate (SDS) can be used in extractive fermentation to increase the yield of pneumocandins. SDS is thought to work by increasing the permeability of the cell membrane, which facilitates the release of intracellularly accumulated pneumocandins into the fermentation broth. This can alleviate feedback inhibition and lead to an overall increase in production. The timing and concentration of SDS addition are critical parameters to optimize.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Low Biomass | - Suboptimal seed culture quality.- Inappropriate medium composition (e.g., limiting carbon or nitrogen source).- Incorrect pH or temperature. | - Ensure a healthy and actively growing seed culture.- Optimize the concentrations of glucose, mannitol, and nitrogen sources like soybean powder or cotton seed powder.- Maintain the initial pH of the seed medium around 5.0 and the fermentation medium around 6.8. Monitor and control the temperature between 23.5-25°C. |
| Low Pneumocandin Titer Despite Good Growth | - Feedback inhibition due to intracellular product accumulation.- Insufficient precursor supply (e.g., amino acids).- Dissolved oxygen limitation due to high viscosity. | - Consider adding surfactants like SDS (e.g., 1.0 g/L) in the late fermentation stage to enhance product secretion.- Supplement the medium with precursor amino acids such as proline.- Optimize agitation and aeration to maintain dissolved oxygen levels above 30%. Employ morphological engineering strategies to achieve smaller, more uniform pellets. |
| High Ratio of Byproducts (e.g., Pneumocandin A0) | - Wild-type or insufficiently mutated strain is being used. | - Employ a strain where the gene responsible for Pneumocandin A0 production, GLOXY4, has been knocked out. This directs the biosynthetic pathway exclusively towards Pneumocandin B0. |
| Inconsistent Batch-to-Batch Fermentation Results | - Genetic instability of the production strain.- Variability in raw material quality.- Inconsistent inoculation procedures. | - Perform regular strain maintenance and re-selection from master cell banks.- Ensure consistent quality of all media components.- Standardize the seed culture preparation and inoculation volume. |
Experimental Protocols
Protocol 1: Seed and Fermentation Culture
This protocol is a general guideline based on published methods. Optimization for specific strains and fermenter setups is recommended.
Seed Medium Composition:
| Component | Concentration (g/L) |
|---|---|
| Glucose | 40 |
| Soybean Powder | 20 |
| KH₂PO₄ | 1 |
| Trace Element Solution | 10 mL |
Initial pH: 5.0
Fermentation Medium Composition:
| Component | Concentration (g/L) |
|---|---|
| Mannitol | 80 |
| Glucose | 20 |
| Peptone/Soybean Meal | 20 |
| K₂HPO₄ | 2.5 |
Initial pH: 6.8
Cultivation Parameters:
| Parameter | Seed Culture | Fermentation Culture |
|---|---|---|
| Temperature | 25°C | 25°C |
| Agitation | 220 rpm | 220 rpm |
| Duration | 168 hours | 432 hours |
| Inoculum | 10% (v/v) | - |
Protocol 2: Quantification of Pneumocandins by HPLC
Accurate quantification is crucial for process optimization.
-
Sample Preparation:
-
Harvest mycelia by centrifugation.
-
Extract pneumocandins from the mycelia using an appropriate organic solvent (e.g., acetone).
-
Centrifuge to remove cell debris and collect the supernatant.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate) is commonly used.
-
Detection: UV detector at an appropriate wavelength (e.g., 210 nm).
-
Quantification: Use certified standards of Pneumocandin B0 and C0 to create a calibration curve for accurate concentration determination. For isomers like B0 and C0, which can be difficult to separate by reverse-phase chromatography, a Hydrophilic Interaction Liquid Chromatography (HILIC) method may provide better resolution.
-
Visualizations
Pneumocandin Biosynthesis and Key Optimization Points
Caption: Key inputs and genetic targets for optimizing pneumocandin production.
Troubleshooting Workflow for Low Pneumocandin Yield
References
Technical Support Center: Troubleshooting Pneumocandin C0 Bioassays
Introduction
Pneumocandin C0 is a structural isomer of Pneumocandin B0, the precursor to the antifungal drug caspofungin.[1][2] Due to their close structural relation, the bioassay behavior of this compound is expected to share similarities with Pneumocandin B0 and its derivative, caspofungin. This guide provides troubleshooting advice for researchers encountering inconsistent results in this compound bioassays, drawing upon established knowledge from the broader class of echinocandin antifungals.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in Minimum Inhibitory Concentration (MIC) values for this compound between experiments. What are the potential causes?
A1: Inter-assay variability is a common challenge in antifungal susceptibility testing. Several factors can contribute to this:
-
Inoculum Preparation: Inconsistent inoculum size can lead to varied MIC results. It is crucial to standardize the fungal suspension to a 0.5 McFarland standard.[3]
-
Media Composition: Lot-to-lot variability in culture media, such as RPMI 1640, can affect fungal growth and, consequently, MIC values.[3] It's recommended to use a standardized and quality-controlled medium.
-
Incubation Conditions: Variations in incubation time and temperature can significantly impact results. For echinocandins, a 24-hour incubation period is often recommended for testing against Candida species.[4] Longer incubation can lead to "trailing growth" and falsely elevated MICs.
-
Endpoint Reading: Subjective interpretation of the growth inhibition endpoint can introduce variability. For fungistatic agents, the MIC is typically read as the lowest concentration causing a significant (≥50%) reduction in turbidity compared to the control. Using a spectrophotometer can aid in standardizing this reading.
-
Compound Stability: Pneumocandins can be sensitive to pH and temperature. The stability of Pneumocandin B0 is negatively affected at a pH below 4.0 or above 8.0. It is crucial to ensure the compound remains stable in the assay medium throughout the incubation period.
Q2: At high concentrations of this compound, we are seeing a resurgence of fungal growth. What is this phenomenon and how can we address it?
A2: This is likely the "paradoxical effect" or "Eagle effect," which has been observed with caspofungin, particularly against Candida albicans. This phenomenon is characterized by reduced antifungal activity at concentrations above the MIC.
-
Mechanism: The exact mechanism is not fully understood but is thought to involve the induction of cell wall stress response pathways, leading to increased chitin (B13524) synthesis as a compensatory mechanism.
-
Mitigation: While this effect is observed in vitro, its clinical relevance is debated, as it appears to be eliminated in the presence of human serum. For experimental purposes, it is important to be aware of this effect and to test a wide range of concentrations to fully characterize the dose-response curve. The paradoxical effect appears to be specific to caspofungin and may not occur with other echinocandins.
Q3: What is the optimal solvent for preparing this compound stock solutions, and what precautions should be taken?
A3: Pneumocandin B0, the isomer of this compound, is soluble in ethanol, methanol, DMSO, and DMF, with limited water solubility. It is recommended to prepare a high-concentration stock solution in a solvent like DMSO.
-
Solvent Effects: Ensure that the final concentration of the organic solvent in the assay medium is low (typically ≤1%) to avoid any inhibitory effects on fungal growth.
-
Storage: Stock solutions should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: How do pH and temperature affect the stability and activity of this compound?
A4: While specific data for this compound is limited, information on Pneumocandin B0 provides valuable insights.
-
pH: The production of Pneumocandin B0 is optimal at a pH of 5.2. Its stability is compromised at pH levels below 4.0 and above 8.0. It is important to ensure the pH of the assay medium is buffered and remains stable throughout the experiment.
-
Temperature: The optimal temperature for Pneumocandin B0 production is between 23.5 and 25°C. For bioassays, incubation is typically performed at 35°C. It is crucial to maintain a consistent temperature during the assay.
Data Summary
Table 1: Factors Influencing Pneumocandin Bioassay Results
| Parameter | Recommended Range/Condition | Potential Impact of Deviation |
| pH | 5.0 - 7.0 | Decreased stability and activity outside this range. |
| Temperature | Incubation at 35°C | Inconsistent growth rates and MIC values. |
| Incubation Time | 24 hours for Candida spp. | Longer incubation may lead to trailing growth and higher MICs. |
| Solvent (DMSO) | Final concentration ≤1% | Higher concentrations can inhibit fungal growth. |
Experimental Protocols
Broth Microdilution Susceptibility Assay (Adapted from CLSI M27-A3)
This protocol provides a general framework for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to a final concentration of 10 mg/mL.
-
Store the stock solution in aliquots at -80°C.
-
-
Preparation of Microdilution Plates:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate.
-
The final concentration range should be appropriate to determine the MIC (e.g., 0.015 to 16 µg/mL).
-
Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.
-
-
Inoculum Preparation:
-
From a 24-hour-old culture on Sabouraud Dextrose Agar, suspend several colonies in sterile saline.
-
Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI 1640 medium to achieve the final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Inoculation and Incubation:
-
Add the diluted fungal suspension to each well of the microtiter plate.
-
Incubate the plate at 35°C for 24 hours.
-
-
Endpoint Determination:
-
The MIC is determined as the lowest concentration of this compound that causes a significant (≥50%) reduction in turbidity compared to the drug-free growth control.
-
The endpoint can be read visually or with a microplate reader at a wavelength of 530 nm.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for a this compound bioassay.
Caption: Decision tree for troubleshooting inconsistent bioassay results.
References
Optimizing fermentation media for enhanced Pneumocandin C0 production.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of fermentation media for enhanced Pneumocandin C0 production.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound fermentation.
Problem 1: Low Yield of this compound
Possible Causes and Solutions:
-
Suboptimal Media Composition: The concentration and type of carbon and nitrogen sources, as well as the presence of essential precursors, significantly impact yield.
-
Recommendation: Systematically evaluate different carbon and nitrogen sources. Statistical methods like Response Surface Methodology (RSM) can efficiently optimize the concentrations of key media components.[1][2] A multi-fold enhancement in product yield can often be achieved through sequential statistical media optimization.[2]
-
-
Incorrect Precursor Amino Acid Concentration: L-proline is a key precursor for the biosynthesis of the hydroxyproline (B1673980) residues in pneumocandins.[3]
-
Recommendation: Optimize the L-proline concentration in the fermentation medium. Studies have shown that adding L-proline can increase the yield of pneumocandins in a dose-dependent manner.[3]
-
-
Non-ideal Physical Fermentation Parameters: Temperature and pH are critical factors that can affect fungal growth and secondary metabolite production.
-
Recommendation: The optimal temperature for Glarea lozoyensis growth and pneumocandin production is between 23.5 and 25°C. Fermentation pH should be maintained within a range that ensures the stability of the product; pH values below 4.0 or above 8.0 can negatively affect pneumocandin stability.
-
Problem 2: High Levels of Pneumocandin B0 Impurity
Background: Pneumocandin B0 and C0 are structural analogs, with the primary difference being the position of a hydroxyl group on a proline residue. Reducing the co-production of Pneumocandin B0 is often a key objective.
Possible Causes and Solutions:
-
Metabolic Pathway Competition: The biosynthetic pathways for Pneumocandin B0 and C0 compete for common precursors.
-
Recommendation: Strategic feeding of specific precursors can influence the final product ratio. For instance, the addition of trans-3-hydroxyproline has been shown to increase the production of Pneumocandin B0 while reducing C0. Conversely, manipulating the availability of precursors for the trans-4-hydroxyproline found in C0 could potentially enhance its production.
-
-
Genetic Factors of the Production Strain: The genetic makeup of the Glarea lozoyensis strain plays a crucial role in the product profile.
-
Recommendation: Strain engineering can be employed to modulate the expression of genes involved in the hydroxylation of proline, thereby shifting the production balance towards this compound. Genetic engineering has been successfully used to reduce this compound production in favor of B0, and similar principles can be applied to achieve the opposite.
-
Problem 3: Inconsistent Fermentation Results
Possible Causes and Solutions:
-
Variability in Raw Materials: The quality and composition of complex media components like yeast extract or peptone can vary between batches.
-
Recommendation: Use well-defined and consistent sources for all media components. For critical experiments, consider using a chemically defined medium to eliminate variability from complex nitrogen sources.
-
-
Inoculum Quality: The age, density, and physiological state of the seed culture can significantly impact the main fermentation.
-
Recommendation: Standardize the seed culture preparation protocol, including incubation time, agitation speed, and medium composition. Ensure a consistent inoculum volume and cell density for each fermentation batch.
-
-
Inadequate Process Control: Fluctuations in pH, temperature, or dissolved oxygen during fermentation can lead to inconsistent product formation.
-
Recommendation: Implement robust monitoring and control systems for key fermentation parameters. Maintain a detailed log of all process variables for each run to identify potential sources of variation.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting medium composition for this compound production?
A1: A common fermentation medium for pneumocandin production by Glarea lozoyensis includes lactose, threonine, yeast powder, proline, and essential mineral salts. A specific example of a fermentation medium is (in wt%): 3.0% lactose, 1.0% threonine, 1.0% yeast powder, 1.2% proline, 0.15% KH2PO4, and 0.05% magnesium sulfate (B86663) heptahydrate, with a pH of 5.3.
Q2: How can I accurately quantify this compound in my fermentation broth?
A2: High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of pneumocandins. Due to the structural similarity between Pneumocandin B0 and C0, a robust chromatographic method is necessary to achieve baseline separation for accurate quantification. Reversed-phase chromatography may not be sufficient, and techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better separation of these isomers. Mass spectrometry (MS) can be coupled with HPLC for definitive identification and quantification.
Q3: What are the key process parameters to control during fermentation?
A3: The key physical parameters to control are:
-
Temperature: Maintain between 23.5°C and 25°C for optimal production.
-
pH: Control the pH to remain within a stable range, as extreme pH values can degrade the product.
-
Agitation and Aeration: These parameters are crucial for maintaining sufficient dissolved oxygen and nutrient distribution. Typical starting conditions can be an initial ventilation of 0.9 VVM and 200 rpm, with the ventilation rate increasing as the culture grows.
Q4: Can I use statistical experimental design to optimize my fermentation medium?
A4: Yes, statistical methods like Design of Experiments (DOE), specifically Response Surface Methodology (RSM), are highly recommended for media optimization. These approaches are more efficient than the traditional one-factor-at-a-time (OFAT) method, as they can account for interactions between different media components and help identify the optimal concentrations for maximizing this compound production.
Data Presentation
Table 1: Example Fermentation Media Compositions for Pneumocandin Production
| Component | Concentration (wt%) | Function |
| Lactose | 3.0% | Carbon Source |
| Threonine | 1.0% | Amino Acid Source |
| Yeast Powder | 1.0% | Nitrogen and Vitamin Source |
| Proline | 1.2% | Precursor |
| KH2PO4 | 0.15% | Phosphorus Source, pH Buffering |
| MgSO4·7H2O | 0.05% | Magnesium Source, Enzyme Cofactor |
| MES Buffer Salt | 1.5% | pH Buffering |
Table 2: Key Fermentation Parameters for Pneumocandin Production
| Parameter | Recommended Value | Reference |
| Temperature | 25°C | |
| pH | 5.3 (initial) | |
| Agitation | 200 rpm (initial) | |
| Aeration (VVM) | 0.9 - 1.2 | |
| Tank Pressure | 0.05 Mpa |
Experimental Protocols
Protocol 1: Statistical Optimization of Media Components using Response Surface Methodology (RSM)
-
Factor Screening: Identify the most influential media components (e.g., carbon source, nitrogen source, proline concentration) using a screening design like Plackett-Burman.
-
Central Composite Design (CCD): For the most significant factors, design a CCD experiment with multiple levels for each factor to explore their linear, quadratic, and interactive effects on this compound production.
-
Experimental Execution: Prepare and run the fermentation experiments according to the CCD matrix, ensuring all other conditions are kept constant.
-
Analysis: Measure the this compound concentration in each experimental run. Use statistical software to fit the data to a polynomial equation and generate response surface plots.
-
Validation: Determine the optimal concentrations of the media components from the model and validate the predicted yield through a confirmation experiment.
Protocol 2: HPLC Quantification of this compound
-
Sample Preparation:
-
Harvest a known volume of fermentation broth.
-
Extract the pneumocandins by adding an equal volume of methanol (B129727) and agitating for 1 hour.
-
Centrifuge the mixture to remove fungal biomass.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
-
Chromatographic Conditions (Example for Isomer Separation):
-
Column: A HILIC column can be effective for separating Pneumocandin B0 and C0.
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate) is typically used.
-
Flow Rate: As per column manufacturer's recommendation.
-
Detection: UV detector at an appropriate wavelength or a mass spectrometer for higher specificity.
-
-
Quantification:
-
Prepare a standard curve using a purified this compound reference standard.
-
Calculate the concentration in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Workflow for statistical optimization of fermentation media.
Caption: Troubleshooting logic for low this compound yield.
References
Preventing degradation of Pneumocandin C0 during extraction.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Pneumocandin C0 during extraction from fermentation broth.
FAQs: Understanding this compound Stability
Q1: What is this compound and why is its stability during extraction important?
A1: this compound is a lipopeptide and a structural isomer of Pneumocandin B0, both of which belong to the echinocandin family of antifungal agents.[1] Pneumocandin B0 is a key precursor for the semi-synthesis of the antifungal drug Caspofungin. This compound is often a significant impurity generated during the fermentation process to produce Pneumocandin B0. Its degradation during extraction can lead to lower overall yields and the formation of additional impurities, complicating downstream purification processes. Therefore, maintaining the stability of this compound is crucial for process efficiency and product purity.
Q2: What are the primary factors that cause this compound degradation during extraction?
A2: The primary factors affecting the stability of Pneumocandins, including C0, are pH and temperature. Extreme pH levels, both acidic (below 4.0) and alkaline (above 8.0), have been shown to negatively impact the stability of Pneumocandin B0, a close structural analog. Elevated temperatures during extraction and subsequent processing steps can also accelerate degradation.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively detailed in publicly available literature, based on the structure of echinocandins, two likely degradation routes are:
-
Hydrolysis: The cyclic hexapeptide core of this compound can be susceptible to hydrolysis, leading to the opening of the ring structure and loss of biological activity.
-
Oxidation: The homotyrosine residue within the pneumocandin structure can be a site for oxidation, which can alter the molecule's structure and function.
Troubleshooting Guide: Preventing Degradation
This guide addresses common issues encountered during the extraction of this compound and provides solutions to minimize degradation.
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound in the crude extract. | Degradation due to improper pH. The pH of the fermentation broth or extraction solvent may be outside the optimal stability range. | Monitor and adjust the pH of the fermentation broth to a range of 5.0-6.0 before and during extraction. Use buffered extraction solvents to maintain a stable pH. |
| Degradation due to high temperature. The extraction process is being conducted at an elevated temperature, accelerating degradation. | Maintain a low temperature (ideally between 4-15°C) throughout the extraction process. Use jacketed vessels with cooling circulation for extraction and subsequent steps. | |
| Presence of unknown peaks in HPLC analysis of the extract. | Formation of degradation products. The unknown peaks may correspond to hydrolyzed or oxidized forms of this compound. | Optimize pH and temperature control during extraction as described above. Consider the use of antioxidants or performing the extraction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. |
| Poor separation of this compound from impurities. | Co-elution with degradation products. The chromatographic method may not be optimized to separate this compound from its degradation products. | Develop or modify the HPLC method to ensure adequate resolution between this compound and potential degradation products. This may involve adjusting the mobile phase composition, gradient, or using a different stationary phase. |
Experimental Protocols
Protocol 1: pH-Controlled Extraction of this compound
This protocol outlines a method for extracting this compound from a fermentation broth while maintaining a stable pH to minimize degradation.
Materials:
-
Fermentation broth containing this compound
-
n-Butanol (or other suitable organic solvent)
-
Phosphate (B84403) buffer (0.1 M, pH 6.0)
-
Hydrochloric acid (1 M) and Sodium hydroxide (B78521) (1 M) for pH adjustment
-
Centrifuge
-
Rotary evaporator
Procedure:
-
pH Adjustment of Fermentation Broth:
-
Cool the fermentation broth to 10°C.
-
Slowly add 1 M HCl or 1 M NaOH to adjust the pH of the broth to 5.5 ± 0.2.
-
-
Solvent Extraction:
-
Add an equal volume of cold (4°C) n-butanol to the pH-adjusted fermentation broth.
-
Stir the mixture vigorously for 1-2 hours at 10°C.
-
-
Phase Separation:
-
Centrifuge the mixture at 4000 x g for 20 minutes at 4°C to separate the organic and aqueous phases.
-
Carefully collect the upper organic phase containing the this compound.
-
-
Washing Step:
-
Wash the organic phase with an equal volume of cold (4°C) 0.1 M phosphate buffer (pH 6.0) to remove water-soluble impurities.
-
Allow the phases to separate and collect the organic phase.
-
-
Concentration:
-
Concentrate the organic phase under reduced pressure using a rotary evaporator at a temperature not exceeding 30°C.
-
-
Analysis:
-
Analyze the concentrated extract using a suitable HPLC method to determine the concentration and purity of this compound.
-
Protocol 2: HPLC Analysis of this compound and Potential Degradation Products
This method is a starting point for the analysis of this compound and can be optimized to separate potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30-70% B
-
25-30 min: 70-90% B
-
30-35 min: 90% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
Data Presentation
Table 1: Influence of pH on Pneumocandin B0 Stability (as a proxy for C0)
| pH | Stability | Recommendation |
| < 4.0 | Negative impact on stability | Avoid acidic conditions during extraction. |
| 5.2 | Optimal for production | Target this pH range for extraction. |
| > 8.0 | Negative impact on stability | Avoid alkaline conditions during extraction. |
Table 2: Influence of Temperature on Pneumocandin B0 Production (as a proxy for C0 stability)
| Temperature | Observation | Recommendation |
| 23.5 - 25°C | Optimal for production | While optimal for production, lower temperatures are recommended for extraction to minimize degradation. |
| > 28°C | No growth of producing strain | High temperatures should be avoided during all stages. |
Visualizations
Caption: Workflow for the stabilized extraction of this compound.
Caption: Potential degradation pathways of this compound.
References
Strategies to reduce the production of Pneumocandin A0 and B0 impurities.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of pneumocandins. The focus is on strategies to reduce the generation of common impurities, specifically Pneumocandin A0 and B0, during fermentation.
Troubleshooting Guides
Issue 1: High Levels of Pneumocandin A0 Impurity in Fermentation Broth
High concentrations of Pneumocandin A0 relative to the desired pneumocandin product can complicate downstream processing and reduce overall yield.
Possible Cause 1: Wild-type or insufficiently mutated production strain.
-
Solution: The most effective method to eliminate Pneumocandin A0 is through genetic engineering of the producing fungus, Glarea lozoyensis.[1][2][3] The wild-type strain naturally produces Pneumocandin A0 as the major component, with a typical A0:B0 ratio of 7:1. By disrupting the GLOXY4 gene, which is responsible for the biosynthesis of a precursor specific to Pneumocandin A0, its production can be completely abolished. This targeted gene knockout leads to the exclusive production of Pneumocandin B0.
Experimental Protocol: Disruption of the GLOXY4 Gene in G. lozoyensis
This protocol is a summary of the methodology described by Chen et al. (2015).
-
Vector Construction:
-
Amplify the upstream and downstream homologous fragments of the GLOXY4 gene from the genomic DNA of G. lozoyensis using PCR.
-
Digest the amplified fragments and a vector containing a hygromycin resistance gene (hygR) with appropriate restriction enzymes.
-
Ligate the fragments into the vector to create the disruption vector pAg1-H3-GLOXY4.
-
-
Agrobacterium tumefaciens-mediated Transformation:
-
Introduce the disruption vector into A. tumefaciens.
-
Prepare a conidial suspension of G. lozoyensis.
-
Co-cultivate the A. tumefaciens culture carrying the disruption vector with the G. lozoyensis conidial suspension on IMAS agar (B569324) at 28°C for 2 days.
-
-
Selection of Mutants:
-
Overlay the co-culture with M-100 medium containing cefotaxime (B1668864) (to kill A. tumefaciens) and hygromycin B (to select for transformed fungi).
-
Isolate colonies that grow on the selection medium.
-
-
Verification:
-
Confirm the disruption of the GLOXY4 gene in the selected colonies using PCR and Southern blotting.
-
Analyze the fermentation products of the mutant strains using HPLC to confirm the absence of Pneumocandin A0.
-
Possible Cause 2: Suboptimal Fermentation Conditions.
-
Solution: While genetic modification is the definitive solution, optimizing fermentation parameters can influence the ratio of pneumocandins. Media composition, particularly carbon and nitrogen sources, pH, and temperature, can be adjusted. However, it's important to note that medium optimization was part of the extensive efforts, along with mutagenesis, to originally shift the A0:B0 ratio in industrial strains.
Issue 2: High Levels of Pneumocandin B0 and/or C0 Impurities
In processes where Pneumocandin B0 or C0 are considered impurities, different strategies are required.
Possible Cause 1: Genetic predisposition of the strain.
-
Solution: For reducing Pneumocandin C0, which differs from B0 by the position of a hydroxyl group on the proline residue, genetic engineering has also proven effective. Heterologous expression of the ap-htyE gene, a proline hydroxylase from another fungus, in G. lozoyensis has been shown to decrease the ratio of this compound to the total of Pneumocandin B0 + C0 from 33.5% to 11%.
Possible Cause 2: Fermentation conditions favoring impurity formation.
-
Solution: Osmotic stress in the fermentation medium has been identified as a factor that can affect the levels of Pneumocandin B0 and C0. Monitoring and controlling the osmolality of the culture, for instance by using mannitol (B672) as a carbon source and implementing a fed-batch strategy, can help manage the production of these related compounds. A high-osmolarity medium may also shorten the fermentation period.
Experimental Protocol: Osmotic Stress Control Fed-Batch Fermentation
This is a generalized protocol based on findings on osmotic stress.
-
Seed Culture: Inoculate a suitable seed medium with G. lozoyensis and incubate for 5 days with agitation.
-
Production Culture:
-
Inoculate the production medium (e.g., H medium) with the seed culture. The production medium should be designed to achieve a specific initial osmotic pressure, with mannitol as a key carbon source.
-
Maintain the culture at 25°C with agitation (e.g., 220 rpm) for up to 14 days.
-
-
Fed-Batch Strategy:
-
Monitor the osmotic pressure and key nutrient concentrations throughout the fermentation.
-
Feed a concentrated solution of mannitol to maintain the osmotic pressure within a target range that has been determined to be optimal for minimizing impurity formation while maximizing desired product yield.
-
-
Analysis: Regularly take samples for HPLC analysis to quantify the concentrations of the desired pneumocandin and the impurities (A0, B0, C0, etc.).
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between Pneumocandin A0 and B0? A: Pneumocandin A0 and B0 are structurally very similar cyclic lipopeptides. The key difference lies in the amino acid at position six of the hexapeptide core. In Pneumocandin A0, this position is occupied by 3S-hydroxyl-4S-methyl-L-proline, which is derived from L-leucine. In Pneumocandin B0, this is replaced by 3S-hydroxyl-L-proline, derived from L-proline.
Q2: How can I completely eliminate Pneumocandin A0 production? A: The most effective and rational approach is to disrupt the GLOXY4 gene in G. lozoyensis. This gene encodes an oxygenase essential for the cyclization of L-leucine to form the 4S-methyl-L-proline precursor required for Pneumocandin A0 synthesis. Knocking out this gene abolishes the pathway to Pneumocandin A0, redirecting the biosynthesis exclusively towards Pneumocandin B0.
Q3: Can fermentation medium components influence the A0:B0 ratio? A: Yes, medium components can influence the ratio, although genetic modification is more definitive. The combination of mannitol and glucose as carbon sources, and the use of specific nitrogen sources like cotton seed powder, have been shown to enhance Pneumocandin B0 production. The addition of L-proline, a direct precursor for a key building block of Pneumocandin B0, can also increase its yield in a dose-dependent manner.
Q4: What analytical methods are used to quantify Pneumocandin A0 and B0? A: High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying Pneumocandin A0 and B0. A C18 column is typically used for analysis. The compounds are detected by UV absorption, for example at 210 nm or 278 nm.
Q5: Are there strategies to improve the secretion of pneumocandins from the mycelia to reduce feedback inhibition? A: Yes, adaptive laboratory evolution (ALE) at low temperatures has been used to improve the secretion of Pneumocandin B0. This strategy led to changes in the fatty acid composition of the cell membrane, increasing its permeability and thereby enhancing the secretion of the product. This, in turn, can alleviate feedback inhibition and increase overall yield.
Data and Visualizations
Table 1: Impact of GLOXY4 Gene Disruption on Pneumocandin Production
| Strain | Key Genetic Trait | Pneumocandin A0 Production | Pneumocandin B0 Production | A0:B0 Ratio | Reference |
| Wild-type G. lozoyensis | Functional GLOXY4 | Major Product | Minor Product | ~7:1 | |
| GLOXY4 Disruption Mutant | Non-functional GLOXY4 | Abolished | Exclusive Product | 0:1 |
Table 2: Effect of Fermentation Strategies on Pneumocandin B0 Yield
| Strategy | Organism/Strain | Key Parameter | Pneumocandin B0 Titer | Improvement | Reference |
| Medium Optimization (Response Surface) | G. lozoyensis | Optimized Mannitol, L-Proline, Coconut Oil | - | Six-fold enhancement | |
| Medium Optimization (Response Surface) | G. lozoyensis | Optimized medium composition | 1840 mg/L | 42% increase | |
| Adaptive Laboratory Evolution (ALE) | G. lozoyensis | Low-temperature ALE for 50 cycles | 2131 g/L | 32% increase | |
| Osmotic Stress Control Fed-Batch | G. lozoyensis | Mannitol feeding to control osmotic pressure | 2711 mg/L | 34.67% increase over one-stage fermentation |
Diagrams
Below are diagrams illustrating key concepts and workflows for reducing pneumocandin impurities.
References
Refining dosage and administration of Pneumocandin C0 in animal studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pneumocandin C0 in animal studies. The information is designed to assist in refining dosage and administration protocols to ensure experimental success.
Troubleshooting Guides
This section addresses common challenges encountered during in vivo experiments with this compound.
Issue 1: Poor Solubility and Vehicle Formulation
| Question | Answer and Troubleshooting Steps |
| What is the recommended solvent for this compound? | This compound, similar to other pneumocandins, has limited water solubility but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[1] For initial stock solutions, sterile DMSO is recommended. |
| My compound precipitates upon dilution for injection. How can I prevent this? | Precipitation upon addition to aqueous vehicles is a common issue with lipopeptides. To mitigate this: 1. Minimize Aqueous Content: Keep the final concentration of the aqueous component as low as possible while adhering to animal administration volume guidelines. 2. Use Co-solvents: A common vehicle for lipophilic compounds is a mixture of DMSO, PEG300 (polyethylene glycol 300), Tween 80, and saline. A suggested starting formulation could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Sonication may be required to achieve a homogenous solution. 3. pH Adjustment: The solubility of some compounds is pH-dependent. Investigate the effect of slight pH adjustments of the final formulation, ensuring it remains within a physiologically tolerable range for the animal. |
| Are there alternative vehicles I can try? | Yes, other options include: - 20% Captisol® (sulfobutylether-β-cyclodextrin): This is often used to improve the solubility and stability of poorly soluble drugs for injection. - Intralipid emulsions: These can be suitable for intravenous administration of lipophilic compounds. |
Issue 2: Unexpected Toxicity or Adverse Events
| Question | Answer and Troubleshooting Steps |
| I'm observing signs of toxicity (e.g., weight loss, lethargy, injection site reaction) at my initial doses. What should I do? | 1. Dose Reduction: This is the most straightforward approach. Reduce the dose to a lower, previously tolerated level or to a level guided by in vitro efficacy data (e.g., 10-50x the in vitro minimum inhibitory concentration (MIC)). 2. Vehicle Control: Always include a vehicle-only control group to ensure the observed toxicity is not due to the formulation components. DMSO and other organic solvents can cause local irritation and systemic toxicity at high concentrations. 3. Route of Administration: Consider a different route of administration. For example, if intravenous (IV) administration is causing acute toxicity, subcutaneous (SC) or intraperitoneal (IP) injection may be better tolerated, although this will alter the pharmacokinetic profile. 4. Slower Infusion Rate: For IV administration, a slower infusion rate can reduce acute toxicity associated with high peak plasma concentrations. |
| How can I minimize injection site reactions? | - Ensure the final formulation is at a physiological pH. - Rotate injection sites if multiple doses are being administered. - Dilute the compound as much as possible within the allowable volume limits for the chosen route to reduce the concentration of potentially irritating components. |
Issue 3: Inconsistent or Lack of Efficacy
| Question | Answer and Troubleshooting Steps |
| My in vivo results are not correlating with my in vitro data. Why might this be? | Several factors can contribute to this discrepancy: 1. Pharmacokinetics (PK): The drug may be rapidly cleared from the body or not reaching the site of infection in sufficient concentrations. A pilot PK study is highly recommended to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile in your animal model. 2. Protein Binding: Pneumocandins are known to be highly protein-bound. The in vitro assay may not account for this, leading to an overestimation of the free, active drug concentration in vivo. 3. Bioavailability: The route of administration significantly impacts how much of the drug reaches systemic circulation. Oral bioavailability of lipopeptides is typically very low. |
| How can I improve the efficacy of this compound in my animal model? | - Dose Escalation: Systematically increase the dose to determine if a higher exposure is required for an effect. - Dosing Frequency: Based on the drug's half-life from a pilot PK study, adjust the dosing frequency. A shorter half-life may necessitate more frequent administration to maintain therapeutic concentrations. - Optimize Administration Route: Ensure the chosen route of administration allows the drug to reach the target tissue. For systemic infections, IV administration provides 100% bioavailability. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a member of the echinocandin class of antifungals. Its mechanism of action is the non-competitive inhibition of β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of a key component of the fungal cell wall.[1] This disruption of the cell wall leads to osmotic instability and fungal cell death.
Q2: What is a good starting dose for this compound in a mouse model of fungal infection? A2: While specific data for this compound is limited, data from related echinocandins can provide a starting point. For Caspofungin, doses of 1, 3, and 6 mg/kg/day have been used in rabbits.[2] For another novel echinocandin, CD101, single doses ranging from 0.25 to 64 mg/kg have been tested in mice.[3] A dose-ranging study starting from 0.5 mg/kg and escalating to 20 mg/kg would be a reasonable approach to determine the effective dose of this compound in your model.
Q3: Which animal models are most appropriate for studying this compound efficacy? A3: The choice of animal model depends on the research question. Common models for antifungal efficacy studies include:
-
Disseminated Candidiasis Mouse Model: Mice are infected intravenously with a Candida species. This model is useful for assessing the systemic efficacy of the antifungal agent.
-
Pulmonary Aspergillosis Rabbit Model: Rabbits are infected via intratracheal instillation of Aspergillus spores. This model is relevant for studying infections in immunocompromised hosts.
-
Immunosuppression with agents like cyclophosphamide (B585) is often used to establish a robust infection.[3]
Q4: What are the key pharmacokinetic parameters to consider for this compound? A4: Key PK parameters to measure in a pilot study include:
-
Clearance (CL): The rate at which the drug is removed from the body.
-
Volume of Distribution (Vd): The extent to which the drug distributes into tissues.
-
Half-life (t½): The time it takes for the drug concentration in the plasma to decrease by half.
-
Area Under the Curve (AUC): A measure of total drug exposure over time. These parameters will inform the selection of an appropriate dosing regimen.
Data Presentation
Table 1: Solubility of Pneumocandin B0 (Likely similar for C0)
| Solvent | Solubility |
| Water | Limited |
| Ethanol | Soluble |
| Methanol | Soluble |
| DMSO | Soluble |
| DMF | Soluble |
| Source: Based on data for Pneumocandin B0. |
Table 2: Reference Pharmacokinetic Parameters of Echinocandins in Various Animal Species
| Compound | Species | Dose | Route | Clearance (mL/min/kg) | Half-life (h) |
| Caspofungin | Rabbit | 1-6 mg/kg | IV | ~0.043-0.086 L/kg/h | ~30-35 |
| CD101 | Mouse | 1-64 mg/kg | IP | 0.10 | 25-41 |
| CD101 | Rat | 5 mg/kg | IV | 0.47 | 39 |
| CD101 | Dog | 5 mg/kg | IV | 0.30 | 53 |
| CD101 | Cynomolgus Monkey | 5 mg/kg | IV | 0.41 | 40 |
| This table provides reference values from related compounds to guide experimental design for this compound. Actual values for this compound may vary. |
Experimental Protocols
Protocol 1: Pilot Pharmacokinetic Study in Mice
-
Animal Model: Male CD-1 mice (or other appropriate strain), 6-8 weeks old.
-
Compound Preparation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).
-
Dosing: Administer a single dose of this compound via the intended route (e.g., IV or IP). A typical dose for a pilot PK study might be 5 mg/kg.
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Collect samples into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples for this compound concentration using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters (AUC, CL, Vd, t½).
Protocol 2: In Vivo Efficacy Study in a Murine Disseminated Candidiasis Model
-
Immunosuppression: Render mice neutropenic using cyclophosphamide (e.g., 150 mg/kg IP on day -4 and 100 mg/kg IP on day -1 relative to infection).
-
Infection: Infect mice with a clinical isolate of Candida albicans (e.g., 1 x 10^5 CFU/mouse) via the lateral tail vein.
-
Treatment Groups:
-
Vehicle Control
-
This compound (multiple dose levels, e.g., 1, 5, 10, 20 mg/kg)
-
Positive Control (e.g., Fluconazole or Caspofungin)
-
-
Dosing: Begin treatment at a specified time post-infection (e.g., 2 hours). Administer the drug and vehicle daily (or as determined by PK data) for a set duration (e.g., 7 days).
-
Monitoring: Monitor the animals daily for clinical signs of illness and mortality.
-
Endpoint Analysis: At the end of the study, euthanize the animals and harvest target organs (e.g., kidneys). Homogenize the organs and plate serial dilutions on appropriate agar (B569324) plates to determine the fungal burden (CFU/gram of tissue).
-
Statistical Analysis: Compare the fungal burden between the treatment groups and the vehicle control group to determine the efficacy of this compound.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound formulation.
Caption: Workflow for a murine model of disseminated candidiasis.
Caption: Mechanism of action of this compound.
References
- 1. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 2. Antifungal Efficacy of Caspofungin (MK-0991) in Experimental Pulmonary Aspergillosis in Persistently Neutropenic Rabbits: Pharmacokinetics, Drug Disposition, and Relationship to Galactomannan Antigenemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of a Long-Acting Echinocandin, CD101, in a Neutropenic Invasive-Candidiasis Murine Model Using an Extended-Interval Dosing Design - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in the quantification of Pneumocandin C0.
This guide provides researchers, scientists, and drug development professionals with answers to common questions and troubleshooting advice for the accurate quantification of Pneumocandin B0.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in accurately quantifying Pneumocandin B0 from fermentation broth?
The primary challenges stem from the complex nature of the fermentation matrix and the presence of structurally similar analogs. Key difficulties include:
-
Co-existing Isomers: Pneumocandin B0 is often produced alongside isomers like Pneumocandin A0 and C0, which differ only slightly in structure (e.g., the position of a single hydroxyl group)[1]. Their similar physicochemical properties make them difficult to separate using standard chromatographic techniques[2][3].
-
Complex Sample Matrix: The fermentation broth contains a multitude of components, including residual media, other secondary metabolites, and cellular debris. These components can interfere with quantification by causing matrix effects, such as ion suppression in mass spectrometry, leading to inaccurate results[4][5].
-
Extraction Efficiency: Pneumocandin B0 is a hydrophobic secondary metabolite that can accumulate within the mycelia of the producing organism, Glarea lozoyensis. Ensuring complete and reproducible extraction from the biomass into a suitable solvent is critical for accurate measurement.
-
Method Robustness: Developing an analytical method that is robust and reproducible across different batches and laboratories can be challenging. Factors like mobile phase composition, pH, and column temperature must be tightly controlled to ensure consistent performance.
Q2: Which analytical technique is most suitable for Pneumocandin B0 quantification?
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for the selective and sensitive quantification of Pneumocandin B0. This technique offers significant advantages:
-
High Selectivity: MS/MS allows for the monitoring of specific precursor-to-product ion transitions, which can differentiate Pneumocandin B0 from its isomers and other interfering compounds, even if they are not perfectly separated chromatographically.
-
High Sensitivity: LC-MS/MS provides the low limits of detection necessary for quantifying the compound in complex biological matrices.
-
Confirmatory Analysis: The fragmentation pattern provides structural information that confirms the identity of the analyte being measured.
Q3: Why is it difficult to separate Pneumocandin B0 from Pneumocandin C0 using reversed-phase chromatography?
Pneumocandin B0 and C0 are structural isomers that differ only in the position of a hydroxyl group on the proline residue. In reversed-phase chromatography, which separates compounds based on hydrophobicity, this minor structural difference often provides insufficient selectivity for baseline separation. While normal-phase chromatography has been used, it can suffer from poor robustness and low solubility of the analyte in the loading solution. For better separation, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) have proven more effective.
Troubleshooting Guide
This section addresses specific issues that may arise during the quantification of Pneumocandin B0.
Issue 1: Low or No Analyte Signal
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Review the extraction protocol. Pneumocandin B0 is typically extracted from the fermentation broth using solvents like methanol (B129727) or n-butanol. Ensure the solvent-to-broth ratio is adequate and that agitation time and intensity are sufficient to lyse the cells and solubilize the compound. Consider adding surfactants like SDS, which has been shown to increase the release of intracellular Pneumocandin B0. |
| Analyte Degradation | Although specific stability data for Pneumocandin B0 is limited in the provided results, complex molecules can be sensitive to pH and temperature. Ensure samples are processed promptly and stored at low temperatures. Evaluate the pH of your sample solutions; for some compounds, stability is greatest within a narrow pH range. |
| Poor Ionization in MS Source | Optimize MS source parameters (e.g., spray voltage, gas flow, temperature). Ensure the mobile phase is compatible with efficient ionization. For basic compounds like Pneumocandin B0, acidic mobile phases are often used to promote protonation for positive-ion ESI, but this can reduce retention on reversed-phase columns. A careful balance is required. |
| Ion Suppression | Co-eluting matrix components can compete with the analyte for ionization, reducing its signal. Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Alternatively, adjust the chromatography to separate the analyte from the interfering region. |
Logical Diagram: Troubleshooting Low Analyte Signal
Caption: A decision tree for troubleshooting low analyte signal.
Issue 2: Poor Peak Shape (Tailing, Splitting, Broadening)
| Possible Cause | Troubleshooting Step |
| Secondary Interactions | Peak tailing for some, but not all, peaks can indicate secondary interactions between the analyte and the column's stationary phase (e.g., with residual silanol (B1196071) groups). Try a different column chemistry (e.g., an end-capped column) or adjust the mobile phase pH or ionic strength to minimize these interactions. |
| Column Contamination / Void | If all peaks are tailing or splitting, this may indicate a contaminated guard column, a partially plugged column frit, or a void at the column inlet. First, try flushing the column with a strong solvent. If that fails, replace the guard column. As a last resort, reverse the column (if permitted by the manufacturer) and flush at a low flow rate to dislodge particulates from the inlet frit. |
| Injection Solvent Mismatch | Injecting the sample in a solvent significantly stronger than the mobile phase can cause distorted or split peaks. Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used for solubility, minimize the injection volume. |
| Extra-Column Volume | Excessive volume from tubing, fittings, or the detector flow cell can lead to peak broadening. Ensure all fittings are properly made (zero dead volume) and use tubing with the smallest appropriate internal diameter for your system. |
Data and Protocols
Table 1: Example Purification Efficiency of Pneumocandin B0
This table summarizes purity data reported in process development literature. Actual results will vary based on the specific fermentation and purification process.
| Purification Stage | Starting Purity (% Area) | Final Purity (% Area) | Key Impurities Removed | Reference |
| Process 1 | 75-85% | >90% | Isomers A0, C0, and other related impurities | |
| Process 2 | 77.99% | >90-95% | Impurity T (RRT 0.33), A0 (5.57%), C0 (5.97%) |
Experimental Protocol: General Workflow for Pneumocandin B0 Quantification
This protocol provides a generalized workflow. It must be optimized and validated for your specific application.
1. Sample Preparation (Extraction)
-
Collect a known volume of fermentation broth.
-
Add an equal volume of methanol to the culture tube.
-
Agitate vigorously for 1 hour at 25°C to ensure cell lysis and extraction of the analyte.
-
Filter the mixture to remove cells and other solid debris.
-
Evaporate the methanol extract to dryness under a vacuum.
-
Reconstitute the dried extract in a known, minimal volume of a suitable solvent (e.g., mobile phase) for HPLC analysis.
2. HPLC-MS/MS Analysis
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Ascentis Express HILIC column (or a similar HILIC chemistry column) has shown good resolution for separating B0 and C0.
-
Mobile Phase: A gradient of acetonitrile (B52724) (ACN) and an aqueous buffer like ammonium (B1175870) acetate (B1210297) (AmAc). An isocratic mixture of 85:15 (ACN:AmAc) has been used as a starting point. The mobile phase should be volatile and provide good ionization efficiency.
-
Flow Rate: Typically 0.2-0.5 mL/min, depending on column dimensions.
-
Column Temperature: 25°C.
-
Mass Spectrometer: Agilent 6520 Q-TOF or a triple quadrupole instrument capable of MS/MS.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
MS/MS Transitions: Monitor specific transitions for Pneumocandin B0. For example, precursor ion [M+H]+ monitoring specific product ions like m/z 300, 416, and 452 can provide specificity. Note: Exact m/z values must be determined empirically on your instrument.
3. Data Analysis
-
Integrate the peak area for the specific Pneumocandin B0 transition.
-
Quantify the concentration against a calibration curve prepared using an authentic reference standard.
-
The method must be validated according to regulatory guidelines (e.g., ICH Q2(R1)) for linearity, accuracy, precision, and robustness.
Workflow Diagram: Pneumocandin B0 Quantification
Caption: Overall workflow for Pneumocandin B0 quantification.
References
- 1. KR20120059554A - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 2. WO2011121599A1 - A process for purification of pneumocandin - Google Patents [patents.google.com]
- 3. US20130030149A1 - Process for purification of pneumocandin - Google Patents [patents.google.com]
- 4. The Hidden Risks in Analytical Method Validation - [pharmuni.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Enhancing the Antifungal Potency of Pneumocandin C0 Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the antifungal potency of Pneumocandin C0 derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Synthesis & Derivatization
| Question/Issue | Answer/Troubleshooting Steps |
| Why am I observing low yields of my desired this compound derivative? | Several factors could contribute to low yields. Consider optimizing the fermentation conditions of the producing organism, Glarea lozoyensis, such as temperature, pH, and nutrient sources. For instance, using mannitol (B672) and glucose as co-fermentation carbon sources has been shown to increase pneumocandin production.[1] Additionally, supplementing the culture medium with precursors like proline can enhance the yield of specific pneumocandins.[1] For semi-synthetic derivatives, ensure the efficiency of your chemical modification steps. |
| How can I exclusively produce Pneumocandin B0 and reduce the co-production of Pneumocandin A0? | Pneumocandin A0 production can be abolished by disrupting the GLOXY4 gene, which is responsible for the biosynthesis of 4S-methyl-l-proline, a key component of Pneumocandin A0.[2] This genetic manipulation leads to the exclusive production of Pneumocandin B0.[2] |
| My novel derivative shows high hemolytic activity. How can I mitigate this? | The lipophilic side chain of pneumocandins significantly influences their hemolytic activity. Derivatives with palmitoyl (B13399708) or linoleyl side chains tend to be more hemolytic.[3] Consider synthesizing derivatives with branched side chains, similar to the 10,12-dimethylmyristoyl side chain of Pneumocandin B0, which has lower hemolytic potential. Alternatively, modifications to the peptide core can also impact hemolysis. |
2. Antifungal Activity & Susceptibility Testing
| Question/Issue | Answer/Troubleshooting Steps |
| I am observing significant variability in my Minimum Inhibitory Concentration (MIC) results for echinocandin derivatives. What could be the cause? | Inter-laboratory variation in antifungal susceptibility testing for echinocandins is a known issue. To improve consistency, standardize your protocol. Use RPMI 1640 medium, incubate at 35°C, and determine the MIC after 24 hours, defining the endpoint as a ≥50% reduction in growth compared to the control. |
| My derivative shows potent activity against wild-type Candida strains but is less effective against clinical isolates. Why? | This could indicate the presence of resistance mechanisms in the clinical isolates. The most common resistance mechanism to echinocandins involves mutations in the FKS1 and FKS2 genes, which encode the catalytic subunits of the target enzyme, β-(1,3)-D-glucan synthase. These mutations reduce the binding affinity of the drug to its target. |
| Why do my derivatives show fungistatic activity against Aspergillus spp. but fungicidal activity against Candida spp.? | This is a characteristic of the echinocandin class of drugs. Against Candida species, they disrupt the cell wall integrity leading to cell lysis (fungicidal). In contrast, against molds like Aspergillus, they primarily cause abnormal morphology and inhibit growth at the hyphal tips (fungistatic). |
| The in vitro potency (low MIC) of my derivative does not correlate with in vivo efficacy. What are the potential reasons? | Several factors can contribute to this discrepancy. Poor pharmacokinetic properties, such as low bioavailability or rapid metabolism, can limit the drug's effectiveness in vivo. High protein binding can also reduce the free drug concentration at the site of infection. Additionally, some Candida species, like C. parapsilosis, may exhibit higher MICs in vitro but can still be effectively treated in vivo due to lower virulence. |
Quantitative Data Summary
Table 1: Antifungal Activity of Novel Pneumocandin Derivatives against Candida Species
| Compound | Side Chain | C. albicans MIC (μg/mL) | C. glabrata MIC (μg/mL) |
| Pneumocandin A0 (1) | 10,12-dimethylmyristic acid | 0.8 | >64 |
| Pneumocandin B0 (2) | 10,12-dimethylmyristic acid | 0.4 | 32 |
| Derivative 3 | Myristic acid | 0.8 | 32 |
| Derivative 4 | Myristic acid | 0.4 | 16 |
| Pneumocandin I (5) | Pentadecanoic acid | 0.1 | 1 |
| Derivative 7 | Palmitic acid | 0.2 | 1 |
| Data extracted from a study on engineered pneumocandin side-chain analogues. |
Table 2: Hemolytic Activity of Pneumocandin Derivatives
| Compound | Concentration (μg/mL) | Hemolysis (%) |
| Pneumocandin B0 | 25.6 | ~5 |
| Pneumocandin I (5) | 25.6 | ~5 |
| Derivative 7 | 25.6 | >20 |
| Data indicates that while Derivative 7 has improved antifungal potency, it also exhibits higher hemolytic activity compared to Pneumocandin B0 and Pneumocandin I. |
Key Experimental Protocols
1. Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on established methods for testing echinocandin susceptibility.
-
Prepare Inoculum: Culture the fungal isolate on appropriate agar (B569324) plates. Suspend a few colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to obtain the final desired inoculum concentration.
-
Drug Dilution: Prepare a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24 hours.
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest drug concentration that causes a prominent reduction in growth (≥50% inhibition) compared to the growth control.
2. Mutasynthesis for Generating Novel Pneumocandin Derivatives
This protocol is a generalized procedure based on the engineering of new pneumocandin analogues.
-
Strain Development: Create a mutant strain of Glarea lozoyensis in which the gene responsible for the synthesis of the native fatty acid side chain (e.g., GLPKS4) is deleted.
-
Precursor Feeding: Culture the mutant strain in a suitable fermentation medium (e.g., H medium). Supplement the medium with the desired fatty acid precursor (e.g., myristic acid, pentadecanoic acid, or palmitic acid).
-
Fermentation: Incubate the culture under optimal conditions for pneumocandin production (e.g., appropriate temperature and agitation).
-
Extraction: After the fermentation period, extract the pneumocandin derivatives from the culture broth and mycelium using a suitable organic solvent.
-
Purification and Identification: Purify the novel derivatives using techniques like High-Performance Liquid Chromatography (HPLC). Confirm the structure of the purified compounds using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Caption: Experimental workflow for developing new this compound derivatives.
Caption: Mechanism of action of this compound derivatives.
Caption: Primary mechanism of acquired resistance to echinocandins.
References
- 1. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering of New Pneumocandin Side-Chain Analogues from Glarea lozoyensis by Mutasynthesis and Evaluation of Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Pneumocandin C0 and Caspofungin: A Guide for Researchers
This guide provides a detailed comparative analysis of Pneumocandin C0 and the clinically approved antifungal drug, Caspofungin. Aimed at researchers, scientists, and drug development professionals, this document outlines their structural relationship, mechanism of action, and available performance data, supported by experimental methodologies.
Introduction and Structural Relationship
This compound and Caspofungin belong to the echinocandin class of lipopeptide antifungals, which are potent inhibitors of fungal cell wall synthesis. Caspofungin is a semi-synthetic derivative of Pneumocandin B0, a natural product of the fungus Glarea lozoyensis. This compound is a structural isomer of Pneumocandin B0 and is often considered an impurity in the fermentation process of its more abundant counterpart. The key structural difference lies in the position of a hydroxyl group on the proline residue within the cyclic hexapeptide core. This subtle structural variation can influence the biological activity and pharmacokinetic properties of the molecule.
Mechanism of Action
Both this compound and Caspofungin share a common mechanism of action: the non-competitive inhibition of the enzyme (1→3)-β-D-glucan synthase.[1][2][3][4] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall that is absent in mammalian cells.[1] Inhibition of this enzyme disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death. This targeted mechanism of action confers a high degree of selectivity for fungal pathogens with minimal toxicity to host cells.
Comparative Performance Data
Direct comparative studies between this compound and Caspofungin are limited in publicly available literature. However, individual data points and studies on related compounds allow for a qualitative assessment.
In Vitro Activity
This compound has been reported to exhibit strong anti-Candida activity by inhibiting (1→3)-β-D-glucan synthase with a half-maximal inhibitory concentration (IC50) ranging from 0.07 to 0.5 µg/mL.
Caspofungin has been extensively studied, and its in vitro activity against a large collection of clinical isolates of Candida species is well-documented. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Caspofungin against various Candida species.
| Fungal Species | N | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | 2453 | ≤0.015 - >8 | 0.25 | 0.5 |
| Candida glabrata | 512 | ≤0.015 - >8 | 0.25 | 0.5 |
| Candida tropicalis | 285 | ≤0.015 - >8 | 0.25 | 0.5 |
| Candida parapsilosis | 420 | ≤0.015 - >8 | 1 | 2 |
| Candida krusei | 72 | 0.03 - >8 | 0.5 | 1 |
| Candida guilliermondii | 75 | 0.03 - >8 | 4 | >8 |
| Candida lusitaniae | 26 | 0.06 - 4 | 0.5 | 1 |
| Candida dubliniensis | 88 | ≤0.015 - 1 | 0.25 | 0.25 |
Data for Caspofungin is adapted from a study with 3,959 clinical isolates of Candida spp.
In Vivo Efficacy
No specific in vivo efficacy data for this compound was found in the reviewed literature.
Caspofungin has demonstrated significant efficacy in various murine models of disseminated candidiasis. The following table provides a summary of the effective dose (ED) values of Caspofungin required to reduce fungal burden in the kidneys of immunosuppressed mice infected with Candida albicans.
| Animal Model | Endpoint | ED50 (mg/kg) | ED90 (mg/kg) |
| Neutropenic mice | Fungal burden reduction in kidneys | 0.02 | 0.11 |
Data for Caspofungin is adapted from a study in a neutropenic murine model of disseminated candidiasis.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
The in vitro activity of echinocandins is typically determined using standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Protocol Outline (based on CLSI M27-A3):
-
Medium Preparation: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a pH of 7.0 is used.
-
Drug Preparation: The antifungal agents are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the test medium to achieve a range of concentrations.
-
Inoculum Preparation: Fungal isolates are cultured on Sabouraud dextrose agar. Colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in the test medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Incubation: Microdilution plates are incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the drug that causes a significant reduction in growth (typically ≥50% inhibition) compared to the drug-free control well.
In Vivo Efficacy Testing (Murine Model of Disseminated Candidiasis)
Animal models are essential for evaluating the in vivo efficacy of antifungal agents. A commonly used model is the neutropenic mouse model of disseminated candidiasis.
Protocol Outline:
-
Animal Model: Immunocompromised mice (e.g., rendered neutropenic by cyclophosphamide (B585) administration) are used to mimic the host conditions susceptible to invasive fungal infections.
-
Infection: Mice are infected intravenously with a standardized inoculum of the fungal pathogen (e.g., Candida albicans).
-
Drug Administration: Treatment with the antifungal agent is initiated at a specified time post-infection. The drug is administered via a clinically relevant route (e.g., intraperitoneal or intravenous) at various dose levels.
-
Endpoint Assessment: Efficacy is typically assessed by determining the fungal burden in target organs (e.g., kidneys) at the end of the treatment period. This is done by homogenizing the organs and plating serial dilutions to enumerate colony-forming units (CFU). Survival studies are also conducted to assess the impact of treatment on mortality.
-
Data Analysis: The dose-response relationship is analyzed to determine key efficacy parameters such as the 50% and 90% effective doses (ED50 and ED90).
Conclusion
This compound and Caspofungin are closely related echinocandin antifungals that target the same essential fungal enzyme, (1→3)-β-D-glucan synthase. While Caspofungin is a well-characterized and clinically successful drug, data on this compound is scarce, primarily identifying it as a fermentation byproduct. The available in vitro data suggests that this compound possesses potent antifungal activity. However, a comprehensive understanding of its comparative efficacy and potential as a therapeutic agent would require direct head-to-head in vitro and in vivo studies against Caspofungin. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses, which would be invaluable for the scientific and drug development communities.
References
- 1. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 2. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of pneumocandin lipopeptides and perspectives for its production and related echinocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
Validating the Antifungal Activity of Pneumocandin C0 Against Candida Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal activity of Pneumocandin C0 against various Candida species, benchmarked against other pneumocandins and standard-of-care antifungal agents. The information presented herein is supported by available experimental data and established research protocols to assist in the evaluation of this compound's potential as an antifungal candidate.
Executive Summary
This compound, a member of the echinocandin class of lipopeptide antibiotics, demonstrates potent in vitro activity against Candida species. Like other echinocandins, its mechanism of action involves the non-competitive inhibition of β-(1,3)-D-glucan synthase, a critical enzyme for fungal cell wall integrity.[1] This targeted action results in fungal cell lysis and displays a broad spectrum of activity. This guide summarizes the available quantitative data, details relevant experimental methodologies, and provides visual workflows to aid in the comprehensive assessment of this compound.
Data Presentation: Comparative Antifungal Activity
While specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of Candida species is not extensively available in the public domain, its inhibitory potency has been quantified. The following tables provide a comparative summary of the available data for this compound and related pneumocandins, alongside standard antifungal agents.
Table 1: In Vitro Activity of this compound and Comparator Pneumocandins against Candida Species
| Compound | Candida albicans | Candida glabrata | Candida tropicalis | Candida parapsilosis | Candida krusei | Candida lusitaniae | Candida guilliermondii |
| This compound (IC50, µg/mL) | 0.07 - 0.5 | 0.07 - 0.5 | 0.07 - 0.5 | 0.07 - 0.5 | 0.07 - 0.5 | 0.07 - 0.5 | 0.07 - 0.5 |
| Pneumocandin L-733,560 (Mean MIC, µg/mL) | Low MICs | Low MICs | Low MICs | 0.72 | 0.78 | 0.15 | 1.25 |
| Pneumocandin L-743,872 (MIC50, µg/mL) | 0.20 | 0.20 | 0.20 | 0.20 | 0.80 | 0.80 | 1.6 |
Note: IC50 (half-maximal inhibitory concentration) for this compound is provided, which is a measure of potency. MIC (Minimum Inhibitory Concentration) values for comparator pneumocandins are presented as either mean or MIC50 (the concentration at which 50% of isolates are inhibited).
Table 2: MIC Ranges of Standard Antifungal Agents against Candida Species
| Antifungal Agent | Class | Candida albicans (µg/mL) | Candida glabrata (µg/mL) | Candida tropicalis (µg/mL) | Candida parapsilosis (µg/mL) | Candida krusei (µg/mL) |
| Fluconazole | Azole | 0.25 - 2 | 0.5 - 64 | 0.5 - 4 | 0.5 - 4 | 8 - 64 |
| Amphotericin B | Polyene | 0.125 - 1 | 0.125 - 1 | 0.125 - 1 | 0.125 - 1 | 0.25 - 2 |
| Caspofungin | Echinocandin | 0.015 - 0.25 | 0.015 - 0.25 | 0.015 - 0.5 | 0.125 - 1 | 0.06 - 0.5 |
| Micafungin | Echinocandin | 0.008 - 0.125 | 0.008 - 0.06 | 0.008 - 0.125 | 0.06 - 0.5 | 0.03 - 0.25 |
| Anidulafungin | Echinocandin | 0.015 - 0.125 | 0.008 - 0.06 | 0.015 - 0.125 | 0.125 - 1 | 0.06 - 0.5 |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of antifungal activity. The following are standard protocols for key in vitro experiments.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27 document.
-
Materials:
-
Candida isolates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
This compound and comparator antifungal agents
-
Spectrophotometer or plate reader
-
-
Procedure:
-
Inoculum Preparation: Culture Candida isolates on Sabouraud dextrose agar (B569324) at 35°C. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: Prepare serial twofold dilutions of this compound and comparator agents in RPMI-1640 medium in the 96-well plates.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free control well. For echinocandins, the endpoint is often read as the minimum effective concentration (MEC), the lowest drug concentration at which small, rounded, compact hyphal forms are observed.
-
Time-Kill Assay
This assay determines the rate and extent of fungicidal activity of an antifungal agent.
-
Materials:
-
Candida isolates
-
RPMI-1640 medium
-
This compound at various concentrations (e.g., 1x, 4x, 16x MIC)
-
Sterile saline
-
Sabouraud dextrose agar plates
-
-
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of Candida in RPMI-1640 medium (approximately 1-5 x 10⁵ CFU/mL).
-
Exposure: Add this compound at the desired concentrations to the fungal suspension. A drug-free tube serves as a growth control.
-
Incubation and Sampling: Incubate the tubes at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.
-
Quantification: Perform serial dilutions of the aliquots in sterile saline and plate onto Sabouraud dextrose agar.
-
Data Analysis: After incubation, count the number of colonies (CFU/mL) for each time point and concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal.
-
Biofilm Disruption Assay
This assay evaluates the ability of an antifungal agent to disrupt a pre-formed Candida biofilm.
-
Materials:
-
Candida isolates
-
Biofilm-inducing medium (e.g., RPMI-1640)
-
96-well flat-bottom microtiter plates
-
This compound
-
Crystal violet or XTT reduction assay reagents
-
-
Procedure:
-
Biofilm Formation: Inoculate the wells of a 96-well plate with a standardized Candida suspension and incubate for 24-48 hours to allow for biofilm formation.
-
Wash: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Treatment: Add fresh medium containing various concentrations of this compound to the wells with the pre-formed biofilms.
-
Incubation: Incubate for a further 24 hours.
-
Quantification of Biofilm Mass:
-
Crystal Violet Staining: Wash the wells, stain the biofilms with crystal violet, and then solubilize the stain. The absorbance is measured to quantify the biofilm biomass.
-
XTT Reduction Assay: Add an XTT solution to the wells. The metabolic activity of the viable cells in the biofilm reduces XTT to a colored formazan (B1609692) product, which is measured spectrophotometrically.
-
-
Data Analysis: Compare the biofilm biomass or metabolic activity in the treated wells to the untreated control wells to determine the concentration of this compound required to disrupt the biofilm.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and the experimental workflows for its validation.
References
Shifting Gears: Fructose and Fatty Acids Fuel Pneumocandin B0 Production in Glarea lozoyensis
A deep dive into the transcriptomic landscape of the filamentous fungus Glarea lozoyensis reveals that the choice of carbon source and the addition of fatty acids significantly impact the production of pneumocandin B0, a precursor to the antifungal drug caspofungin. Comparative analyses of fermentation under different conditions highlight distinct metabolic reprogramming strategies employed by the fungus, offering valuable insights for optimizing industrial production.
Researchers and drug development professionals can now leverage detailed transcriptomic data to understand the molecular mechanisms governing the synthesis of this critical pharmaceutical compound. Studies comparing glucose and fructose (B13574) as primary carbon sources, as well as the effects of supplementing fermentation media with acetic and stearic acids, have pinpointed key metabolic pathways and gene clusters that are differentially regulated.
Fructose Fermentation Favors Pneumocandin B0 Yield
When Glarea lozoyensis is cultured with fructose as the sole carbon source instead of glucose, a notable increase in both biomass and pneumocandin B0 (PB0) yield is observed. Specifically, the biomass increases by 13.71% and the PB0 yield sees a significant jump of 54.76%.[1][2][3][4] This enhancement is attributed to a significant upregulation of genes involved in the pentose (B10789219) phosphate (B84403) pathway (PPP), glycolysis, and branched-chain amino acid metabolism.[1] This metabolic shift likely leads to an increased intracellular supply of NADPH and acetyl-CoA, which are essential precursors for cell growth and the synthesis of pneumocandin B0.
Interestingly, while the overall yield of pneumocandin B0 increases with fructose, the transcriptomic analysis reveals a downregulation of the pneumocandin B0 biosynthetic gene cluster itself. Concurrently, genes related to the TCA cycle are also downregulated, whereas fatty acid synthesis (FAS) genes are significantly upregulated. This suggests that a larger portion of acetyl-CoA is channeled towards the synthesis of fatty acids. The resulting accumulation of lipids and the formation of lipid droplets may play a crucial role in sequestering the lipophilic pneumocandin B0, thereby reducing cellular damage and ultimately contributing to a higher overall yield.
Fatty Acid Supplementation: A Double-Edged Sword
Direct supplementation of the fermentation medium with fatty acids also influences pneumocandin B0 production, with varying effects depending on the type of fatty acid used. The addition of stearic acid (a long-chain saturated fatty acid) and acetic acid (a short-chain fatty acid) increased the total production of pneumocandin B0 by 22.98% and 9.08%, respectively.
Transcriptomic analysis following the addition of these fatty acids showed that both promoted the pentose phosphate pathway, leading to increased intracellular reducing power. Similar to the observations with fructose fermentation, the addition of fatty acids led to lipid accumulation and the formation of lipid droplets, which are thought to sequester pneumocandin B0 and mitigate cellular toxicity.
Osmotic Stress and Nitrogen Source Optimization
Beyond carbon and fatty acid metabolism, other fermentation parameters such as osmotic stress and nitrogen source have been shown to influence pneumocandin B0 production. Utilizing mannitol (B672) as the sole carbon source can create osmotic stress, which has been found to be more critical in enhancing pneumocandin B0 production than the substrate concentration itself. A fed-batch strategy controlling for osmotic stress has led to a significant improvement in the final concentration and productivity of pneumocandin B0.
Furthermore, the choice of nitrogen source in the seed medium can impact the morphology of G. lozoyensis and, consequently, its fermentation performance. Using cotton seed powder as a nitrogen source resulted in the formation of small, compact pellets, which improved oxygen transfer and led to a 22.9% increase in pneumocandin B0 yield in flask fermentations. This morphological control also translated to improved performance in larger-scale fermenters.
Quantitative Data Summary
| Fermentation Condition | Biomass Change | Pneumocandin B0 Yield Change | Key Upregulated Pathways | Key Downregulated Pathways | Reference |
| Fructose vs. Glucose | +13.71% | +54.76% | Pentose Phosphate Pathway, Glycolysis, Branched-Chain Amino Acid Metabolism, Fatty Acid Synthesis | TCA Cycle, Pneumocandin B0 Biosynthetic Gene Cluster | |
| Acetic Acid Addition | - | +9.08% | Pentose Phosphate Pathway | - | |
| Stearic Acid Addition | - | +22.98% | Pentose Phosphate Pathway | - | |
| Osmotic Stress (Mannitol) | - | +34.67% (Concentration) | ROS-dependent signal transduction | - | |
| Cotton Seed Powder (Nitrogen Source) | - | +22.9% (Flask) | Phosphofructokinase, Isocitrate Dehydrogenase, Glucose 6-phosphate Dehydrogenase, Malic Enzyme activities increased | - |
Experimental Protocols
A generalized workflow for the comparative transcriptomic analysis of Glarea lozoyensis under different fermentation conditions is as follows:
-
Strain and Culture Conditions: Glarea lozoyensis strains (e.g., CCTCC M 2019020) are cultured in a seed medium for a specified period (e.g., 5 days at 25°C and 220 rpm). The seed culture is then transferred to a fermentation medium with varying conditions (e.g., 80 g/L glucose or fructose as the sole carbon source).
-
Biomass and Metabolite Analysis: Biomass is determined by measuring the dry cell weight of the mycelia. Pneumocandin B0 concentration is quantified using High-Performance Liquid Chromatography (HPLC).
-
RNA Extraction and Sequencing: Mycelia are harvested at a specific time point during fermentation for total RNA extraction. RNA quality is assessed, and cDNA libraries are constructed. High-throughput RNA sequencing (RNA-Seq) is then performed.
-
Transcriptome Analysis: The raw sequencing reads are processed to remove low-quality reads and adapters. The clean reads are then mapped to the Glarea lozoyensis reference genome. Gene expression levels are quantified, and differentially expressed genes (DEGs) between different conditions are identified based on statistical criteria (e.g., fold change ≥ 2 and false discovery rate < 0.01).
-
Functional Annotation and Pathway Analysis: The identified DEGs are functionally annotated using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify enriched biological processes and metabolic pathways.
Visualizing the Metabolic Shifts
To better understand the complex interplay of metabolic pathways under different fermentation conditions, the following diagrams illustrate the key regulatory changes.
Caption: Experimental workflow for comparative transcriptomics.
Caption: Metabolic shift with fructose as a carbon source.
Caption: Effect of fatty acid addition on metabolism.
References
- 1. Comparative Transcriptomics Analysis of the Responses of the Filamentous Fungus Glarea lozoyensis to Different Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Transcriptomics Analysis of the Responses of the Filamentous Fungus Glarea lozoyensis to Different Carbon Sources [agris.fao.org]
- 3. Comparative Transcriptomics Analysis of the Responses of the Filamentous Fungus Glarea lozoyensis to Different Carbon Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparative Transcriptomics Analysis of the Responses of the Filamentous Fungus Glarea lozoyensis to Different Carbon Sources [frontiersin.org]
Comparative Analysis of Pneumocandin C0 and Other Echinocandins as β-1,3-Glucan Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Pneumocandin C0 and other echinocandin-class antifungal agents, confirming their inhibitory action on β-1,3-glucan synthase. The following sections present quantitative data, experimental protocols, and visual representations of the underlying biological pathways and experimental workflows to support research and development in antifungal therapies.
Mechanism of Action: Inhibition of β-1,3-Glucan Synthase
This compound, a member of the echinocandin family of lipopeptides, exerts its antifungal activity by non-competitively inhibiting the enzyme β-1,3-glucan synthase.[1] This enzyme is a critical component of the fungal cell wall synthesis machinery, responsible for polymerizing UDP-glucose into β-1,3-glucan, an essential structural polymer.[2] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and fungal cell death.[2] The absence of β-1,3-glucan synthase in mammalian cells makes it a highly selective target for antifungal therapy.[1]
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and its analogs against β-1,3-glucan synthase is quantified by the half-maximal inhibitory concentration (IC50), while their in vitro antifungal efficacy is determined by the minimum inhibitory concentration (MIC).
Enzyme Inhibition Data (IC50)
| Compound | IC50 (µg/mL) against C. albicans β-1,3-glucan synthase |
| Pneumocandin A0 | 1.0 - 1.25[3] |
| Pneumocandin B0 | Not explicitly found, but is the precursor to Caspofungin |
| Caspofungin | Not explicitly found in the same comparative study |
| Anidulafungin | Not explicitly found in the same comparative study |
| Micafungin | Not explicitly found in the same comparative study |
Note: The provided IC50 values are based on available literature and may vary depending on the specific assay conditions.
In Vitro Antifungal Activity (MIC)
The following table summarizes the minimum inhibitory concentration (MIC) values of Pneumocandin analogs and other echinocandins against various fungal pathogens. Lower MIC values indicate greater antifungal potency.
| Fungal Species | Pneumocandin Analog 5 | Pneumocandin Analog 7 | Caspofungin |
| Candida albicans | 0.1 µg/mL | 0.2 µg/mL | - |
| Candida glabrata | 0.1 µg/mL | 0.1 µg/mL | - |
| Caspofungin-resistant C. albicans | >12.8 µg/mL | >12.8 µg/mL | - |
| Caspofungin-resistant C. glabrata | 6.4 µg/mL | 6.4 µg/mL | - |
| Aspergillus fumigatus (MEC) | 0.4 µg/mL | 0.8 µg/mL | - |
Source: Note: Analogs 5 and 7 are novel pneumocandins with modified side chains. MEC stands for Minimum Effective Concentration, used for filamentous fungi.
Experimental Protocols
β-1,3-Glucan Synthase Inhibition Assay (Radioactive Method)
This protocol outlines the steps to determine the inhibitory activity of a compound against β-1,3-glucan synthase.
1. Preparation of Fungal Membrane Fractions (Enzyme Source):
-
Grow the desired fungal strain (e.g., Candida albicans) in a suitable liquid medium (e.g., YPD) to the early logarithmic phase of growth.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 1 mM EDTA).
-
Disrupt the cells using a mechanical method such as a French press or bead beater to release the cellular contents.
-
Perform a series of centrifugations to isolate the microsomal membrane fraction, which contains the β-1,3-glucan synthase.
2. Enzyme Inhibition Assay:
-
Prepare a reaction mixture containing:
- Tris-HCl buffer (pH 7.5)
- Bovine Serum Albumin (BSA)
- Potassium Fluoride (KF)
- EDTA
- Guanosine 5'-[γ-thio]triphosphate (GTPγS) as an activator
- Radiolabeled substrate: UDP-D-[U-14C]glucose
- The fungal membrane fraction (enzyme)
- Varying concentrations of the test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Initiate the reaction by adding the membrane fraction.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
3. Quantification of Product Formation:
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Collect the insoluble radiolabeled β-1,3-glucan product by filtration through glass fiber filters.
-
Wash the filters with TCA and ethanol (B145695) to remove any unincorporated radiolabeled substrate.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to a no-inhibitor control.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
Visualizations
Signaling Pathway: Fungal Cell Wall Integrity (CWI) Pathway
The Cell Wall Integrity (CWI) pathway is a crucial signaling cascade in fungi that responds to cell wall stress, including the stress induced by β-1,3-glucan synthase inhibitors. Inhibition of β-1,3-glucan synthase by agents like this compound triggers this pathway, leading to compensatory responses.
Caption: Fungal Cell Wall Integrity (CWI) signaling pathway activated by β-1,3-glucan synthase inhibition.
Experimental Workflow: β-1,3-Glucan Synthase Inhibition Assay
The following diagram illustrates the key steps in determining the inhibitory potential of a compound against β-1,3-glucan synthase.
Caption: Workflow for the β-1,3-glucan synthase inhibition assay.
References
A Side-by-Side Comparison of Pneumocandin C0 with Other Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pneumocandin C0 with other key antifungal agents. Due to the limited publicly available data specifically for this compound, this comparison leverages information on the broader pneumocandin class and related echinocandin compounds to provide a comprehensive overview for research and drug development professionals.
Executive Summary
This compound is a member of the echinocandin class of antifungal agents, which act by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1] This mechanism is distinct from other major antifungal classes, such as polyenes and azoles, which target the fungal cell membrane. While specific efficacy data for this compound is scarce, it is known to be a natural product from the fungus Glarea lozoyensis and an impurity in the manufacturing of Caspofungin, a widely used echinocandin.[][3] This comparison places this compound in the context of its parent class and contrasts its mechanism and potential spectrum with other significant antifungal drugs.
Mechanism of Action: A Tale of Different Targets
The efficacy of an antifungal agent is intrinsically linked to its specific molecular target within the fungal cell. This compound and other echinocandins exploit a vulnerability in the fungal cell wall that is absent in mammalian cells, contributing to their favorable safety profile.
The Echinocandin Pathway: Targeting Cell Wall Integrity
This compound, like all echinocandins, is a noncompetitive inhibitor of the enzyme β-(1,3)-D-glucan synthase.[1][4] This enzyme is critical for the synthesis of β-(1,3)-D-glucan, a major structural polymer in the cell wall of many pathogenic fungi. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately cell death. This fungicidal activity is particularly potent against Candida species.
Caption: Mechanism of action of this compound and other echinocandins.
The Polyene Approach: Creating Pores
In contrast, polyenes like Amphotericin B bind to ergosterol (B1671047), a primary sterol in the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, causing leakage of essential intracellular contents and resulting in cell death.
The Azole Strategy: Disrupting Ergosterol Synthesis
Azoles, such as Fluconazole and Voriconazole, inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is a key step in the biosynthesis of ergosterol. The depletion of ergosterol and accumulation of toxic sterol intermediates disrupt the structure and function of the fungal cell membrane.
Comparative In Vitro Activity
Quantitative data on the in vitro activity of antifungal agents is crucial for comparing their potency and spectrum. The following table summarizes available Minimum Inhibitory Concentration (MIC) data. It is important to note that specific MIC50/MIC90 values for this compound are not widely reported; however, an IC50 range for its activity against β-(1,3)-D-glucan synthase has been published. Data for related pneumocandins and other echinocandins are included for a comprehensive comparison.
| Antifungal Agent | Class | Candida albicans (MIC µg/mL) | Candida glabrata (MIC µg/mL) | Aspergillus fumigatus (MIC µg/mL) |
| This compound | Echinocandin | IC50: 0.07-0.5 | IC50: 0.07-0.5 | Data not available |
| Caspofungin | Echinocandin | 0.03 - 1 | 0.03 - 1 | 0.03 - 8 |
| Micafungin | Echinocandin | ≤0.015 - 0.25 | ≤0.015 - 0.12 | ≤0.015 - 0.12 |
| Anidulafungin | Echinocandin | ≤0.015 - 0.12 | ≤0.015 - 0.06 | ≤0.015 - 0.03 |
| Amphotericin B | Polyene | 0.12 - 1 | 0.12 - 1 | 0.25 - 2 |
| Fluconazole | Azole | 0.25 - 2 | 1 - >64 | Resistant |
| Voriconazole | Azole | ≤0.03 - 0.5 | 0.06 - 8 | 0.25 - 1 |
Note: MIC values can vary depending on the testing methodology and the specific isolates tested.
In Vivo Efficacy
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
The determination of Minimum Inhibitory Concentrations (MICs) is a cornerstone of antifungal research. The Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines for yeasts provide a standardized method.
Caption: Workflow for in vitro antifungal susceptibility testing.
Detailed Methodology:
-
Preparation of Antifungal Agents: Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in RPMI 1640 medium buffered with MOPS in 96-well microtiter plates.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the standardized fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control well. For echinocandins, this is often observed as the minimum effective concentration (MEC) where abnormal, branched hyphal growth is seen for molds.
In Vivo Efficacy Model: Murine Model of Disseminated Candidiasis
Animal models are essential for evaluating the in vivo efficacy of new antifungal compounds. The murine model of disseminated candidiasis is a commonly used and well-established model.
Detailed Methodology:
-
Animal Model: Immunocompromised mice (e.g., neutropenic) are often used to establish a robust infection. Immunosuppression can be induced by agents like cyclophosphamide.
-
Infection: Mice are infected intravenously (e.g., via the lateral tail vein) with a standardized inoculum of a pathogenic Candida species (e.g., C. albicans).
-
Treatment: Treatment with the investigational antifungal agent (e.g., this compound) is initiated at a specified time post-infection. The drug is administered via a clinically relevant route (e.g., intravenously or intraperitoneally) at various dose levels. A control group receives a vehicle.
-
Efficacy Assessment: The primary endpoint is often survival over a defined period (e.g., 14-21 days). Secondary endpoints can include the determination of fungal burden in target organs (e.g., kidneys, liver, spleen) at specific time points. Organ fungal burden is quantified by homogenizing the tissues and plating serial dilutions on appropriate agar media to determine the number of colony-forming units (CFU) per gram of tissue.
Conclusion
This compound, as a member of the echinocandin class, holds promise as an antifungal agent due to its specific mechanism of action targeting the fungal cell wall. While direct comparative data for this compound is limited, the well-established efficacy and safety profile of other echinocandins like Caspofungin provide a strong rationale for further investigation. The provided experimental protocols offer a framework for conducting such comparative studies to fully elucidate the therapeutic potential of this compound and other novel antifungal candidates. Further research is warranted to generate specific MIC and in vivo efficacy data for this compound to allow for a more direct and comprehensive comparison with existing antifungal therapies.
References
Validating Pneumocandin C0 as a Precursor for Novel Semi-Synthetic Antifungals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The urgent need for novel antifungal agents with improved efficacy and safety profiles has intensified research into the modification of existing natural products. Pneumocandins, a class of lipopeptide antifungals that inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, represent a promising scaffold for semi-synthetic derivatization. While Pneumocandin B0 is the well-established precursor for the clinically successful drug Caspofungin, its naturally occurring analog, Pneumocandin C0, also presents a viable, albeit less utilized, starting point for the development of new antifungal candidates. This guide provides a comparative analysis of this compound as a precursor, evaluating its potential against established alternatives and presenting supporting experimental data and methodologies.
Executive Summary
This compound is a close structural analog of Pneumocandin B0, the key starting material for the synthesis of Caspofungin. The primary difference lies in the hydroxylation pattern of the proline residue within the cyclic peptide core. While Pneumocandin B0 is typically favored for large-scale production due to optimized fermentation processes that can suppress the formation of C0, the inherent biological activity of the pneumocandin scaffold makes C0 a scientifically valid starting point for derivatization. This guide explores the therapeutic potential of novel antifungals derived from this precursor, benchmarked against the performance of current first-line echinocandins: Caspofungin, Micafungin, and Anidulafungin.
Comparative Performance of Echinocandins
The in vitro activity of antifungal agents is a critical determinant of their potential clinical efficacy. The following tables summarize the minimum inhibitory concentration (MIC) values of existing echinocandins against key fungal pathogens, providing a benchmark for the evaluation of novel this compound-derived compounds.
Table 1: In Vitro Activity of Commercially Available Echinocandins against Candida Species
| Antifungal Agent | C. albicans MIC (µg/mL) | C. glabrata MIC (µg/mL) | C. parapsilosis MIC (µg/mL) | C. tropicalis MIC (µg/mL) | C. krusei MIC (µg/mL) |
| Caspofungin | 0.015 - 0.03 | 0.015 - 0.03 | 1 - 2 | 0.03 - 0.06 | 0.06 - 0.12 |
| Micafungin | 0.015 - 0.03 | 0.015 - 0.015 | 1 - 2 | 0.03 - 0.06 | 0.06 - 0.12 |
| Anidulafungin | 0.03 | 0.03 | 2 | 0.03 | 0.06 |
Table 2: In Vitro Activity of Commercially Available Echinocandins against Aspergillus Species
| Antifungal Agent | A. fumigatus MEC (µg/mL) | A. flavus MEC (µg/mL) | A. terreus MEC (µg/mL) |
| Caspofungin | 0.5 - 1 | 0.5 - 1 | 0.5 - 1 |
| Micafungin | 0.06 - 0.12 | 0.06 - 0.12 | 0.06 - 0.12 |
| Anidulafungin | 0.03 | 0.03 | 0.03 |
Note: MEC (Minimum Effective Concentration) is the standard for testing echinocandin activity against filamentous fungi.
Novel Semi-Synthetic Derivatives from Pneumocandin Precursors
Recent research has focused on the semi-synthesis of novel pneumocandin derivatives to enhance their antifungal properties. The following table presents data on novel compounds derived from Pneumocandin B0, which serves as a proxy for the potential of this compound-derived analogs.
Table 3: In Vitro Activity of Novel Pneumocandin B0 Derivatives
| Compound | Glucan Synthase IC50 (nM) | C. albicans MFC (µg/mL) | C. parapsilosis MFC (µg/mL) |
| Pneumocandin B0 | 70 | 0.25 - 1 | 1 |
| Derivative 6 | 11 | <0.06 - 0.25 | 1 |
| Derivative 8 | 10 | <0.06 | 0.125 |
| Derivative 9 | 1 | <0.06 | 0.125 |
IC50: Half-maximal inhibitory concentration against (1,3)-β-D-glucan synthase. MFC: Minimum fungicidal concentration.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections outline the standard protocols for key experiments.
Antifungal Susceptibility Testing
The in vitro activity of novel compounds is typically determined using broth microdilution methods standardized by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI M27-A3 Broth Microdilution Method for Yeasts:
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Inoculation and Incubation: The prepared inoculum is added to each well of the microtiter plate. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant (≥50%) reduction in growth compared to the drug-free control well.
Semi-Synthesis of Novel Pneumocandin Derivatives
The synthesis of novel antifungals from pneumocandin precursors involves targeted chemical modifications of the parent molecule. The following is a generalized workflow for the semi-synthesis of an aminated derivative from a pneumocandin precursor.
General Protocol for Amine Derivatization:
-
Protection of Reactive Groups: Protect sensitive functional groups on the pneumocandin molecule that are not the target of modification using appropriate protecting groups.
-
Activation of the Target Hydroxyl Group: Activate the target hydroxyl group on the glutamine residue to facilitate nucleophilic substitution.
-
Nucleophilic Substitution: Introduce the desired amine-containing side chain by reacting the activated pneumocandin with the corresponding amine nucleophile.
-
Deprotection: Remove the protecting groups to yield the final modified pneumocandin derivative.
-
Purification: Purify the final compound using techniques such as reverse-phase high-performance liquid chromatography (HPLC).
Visualizing Key Pathways and Processes
Diagrams are essential for illustrating complex biological pathways and experimental workflows. The following visualizations were created using Graphviz (DOT language).
Mechanism of Action of Echinocandins
Echinocandins exert their antifungal effect by inhibiting the (1,3)-β-D-glucan synthase enzyme complex, which is essential for the integrity of the fungal cell wall.
Biosynthetic Pathway of Pneumocandins B0 and C0
Pneumocandins are synthesized by the fungus Glarea lozoyensis through a complex pathway involving non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). This compound is a natural byproduct of this pathway, differing from B0 in the hydroxylation of a proline residue.
Experimental Workflow for Novel Antifungal Validation
The validation of a new antifungal candidate involves a structured workflow from synthesis to in vitro and in vivo evaluation.
Conclusion
This compound, while often considered a byproduct in the production of its more famous counterpart, Pneumocandin B0, holds significant potential as a starting scaffold for the development of novel semi-synthetic antifungals. The shared core structure and mechanism of action with other clinically proven echinocandins provide a strong foundation for medicinal chemistry efforts. The data presented on novel Pneumocandin B0 derivatives highlight the potential for significant improvements in antifungal activity through targeted chemical modifications. Future research should focus on developing efficient synthetic routes from this compound and conducting comprehensive in vitro and in vivo studies to fully validate its potential as a precursor for the next generation of echinocandin antifungals. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers dedicated to addressing the growing challenge of invasive fungal infections.
A Comparative Analysis of the Hemolytic Activity of Pneumocandin C0 and Other Lipopeptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hemolytic activity of Pneumocandin C0 with other notable lipopeptides. The information presented herein is intended to support research and development efforts in the field of antifungal drug discovery by providing key data on the toxicological profiles of these compounds. While direct quantitative hemolytic data for this compound is limited due to its status as a minor fermentation byproduct, this guide compiles available data for structurally related pneumocandins and other clinically relevant lipopeptides to provide a reasoned comparative analysis.
Executive Summary
Lipopeptides are a critical class of antimicrobial agents, but their clinical utility can be hampered by hemolytic activity. This guide benchmarks the hemolytic potential of this compound against other echinocandins and different classes of lipopeptides. Echinocandins as a class, including pneumocandins, generally exhibit low hemolytic activity. This compound, a positional isomer of the well-studied Pneumocandin B0, is expected to share this favorable safety profile. In contrast, other lipopeptides, such as certain surfactins and the parent structures of some semi-synthetic antifungals, have demonstrated significant hemolytic properties that necessitated chemical modifications to improve their therapeutic index.
Quantitative Comparison of Hemolytic Activity
The following table summarizes the available quantitative and qualitative data on the hemolytic activity of this compound and a range of comparator lipopeptides. The most common metric for quantifying hemolysis is the HC50 value, which represents the concentration of a compound that causes 50% lysis of red blood cells. Where specific HC50 values are unavailable, descriptive data from the literature is provided.
| Lipopeptide Class | Compound | Hemolytic Activity (HC50 or % Hemolysis) | Source |
| Pneumocandin | This compound | Data not available. Expected to be low and comparable to Pneumocandin B0 due to structural similarity. | Inferred from structural similarity |
| Pneumocandin B0 | Low hemolytic potential; similar to new pneumocandin analogues showing minimal hemolysis.[1][2] | [1][2] | |
| Pneumocandin Analogues | Almost no hemolytic effect at 25.6 µg/mL.[1] Another analogue showed higher hemolytic activity than pneumocandin B0. | ||
| Echinocandin | Caspofungin (derived from Pneumocandin B0) | Generally considered to have a favorable safety profile with low incidence of hemolytic anemia. | Clinical data |
| Micafungin (derived from FR901379) | Reduced hemolytic potential compared to its parent compound, FR901379. | ||
| Anidulafungin (derived from Echinocandin B) | Reduced hemolytic effect compared to Echinocandin B. | ||
| Echinocandin B | Strong hemolytic effects, which prevented its clinical use. | ||
| FR901379 | Showed hemolytic activity that required modification for clinical development. | ||
| Other Lipopeptides | Surfactin | HC50 values vary depending on the isoform; for example, Surfactin C-15 has an estimated HC50 of 47 µM. | |
| Iturin A | Exhibits hemolytic features. | ||
| Daptomycin | Hemolytic anemia is a rare but reported side effect. |
Experimental Protocols
A standardized in vitro hemolysis assay is crucial for evaluating the cytotoxic potential of lipopeptides. The following is a generalized protocol based on established methodologies.
Principle
The hemolytic activity of a compound is determined by quantifying the amount of hemoglobin released from red blood cells (RBCs) upon exposure to the test substance. The released hemoglobin is measured spectrophotometrically.
Materials
-
Freshly collected red blood cells (human or other species)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test lipopeptide solutions at various concentrations
-
Positive control: Triton X-100 (1% v/v) for 100% hemolysis
-
Negative control: PBS
-
Microcentrifuge tubes or 96-well plates
-
Spectrophotometer
Procedure
-
Preparation of Red Blood Cells:
-
Centrifuge whole blood to pellet the RBCs.
-
Wash the RBC pellet with PBS three times, centrifuging and removing the supernatant after each wash.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Incubation:
-
In microcentrifuge tubes or a 96-well plate, add the RBC suspension to serial dilutions of the test lipopeptide.
-
Include positive and negative controls in separate tubes/wells.
-
Incubate the samples at 37°C for 1 hour with gentle agitation.
-
-
Measurement of Hemolysis:
-
Centrifuge the samples to pellet intact RBCs and cell debris.
-
Carefully transfer the supernatant to a new plate or cuvettes.
-
Measure the absorbance of the supernatant at 540 nm (for hemoglobin).
-
-
Calculation of Percent Hemolysis:
-
The percentage of hemolysis is calculated using the following formula:
-
The HC50 value is determined by plotting the percentage of hemolysis against the logarithm of the lipopeptide concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualization of Key Processes
Experimental Workflow for Hemolysis Assay
The following diagram illustrates the key steps in a typical in vitro hemolysis assay.
Figure 1. Experimental workflow for determining hemolytic activity.
Signaling Pathway of Lipopeptide-Induced Eryptosis
Eryptosis, or suicidal erythrocyte death, is a key mechanism of lipopeptide-induced hemolysis. The following diagram depicts the signaling cascade involved.
Figure 2. Signaling pathway of lipopeptide-induced eryptosis.
Conclusion
The available evidence strongly suggests that this compound, like its close structural relative Pneumocandin B0 and the derived drug Caspofungin, possesses a low hemolytic potential. This characteristic is a significant advantage for a systemically administered antifungal agent. The comparison with other lipopeptides highlights the importance of the specific chemical structure, particularly the nature of the acyl side chain, in determining the hemolytic activity. While direct quantitative data for this compound remains elusive, the collective data on related compounds provides a strong basis for its favorable safety profile in terms of hemolysis. Further targeted studies would be beneficial to definitively quantify the HC50 of this compound and further solidify its position within the landscape of antifungal lipopeptides.
References
- 1. Engineering of New Pneumocandin Side-Chain Analogues from Glarea lozoyensis by Mutasynthesis and Evaluation of Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of the pneumocandin antifungal agent L-733560, a new water-soluble hybrid of L-705589 and L-731373 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Pneumocandin C0
Hazard Assessment and Waste Classification
Pneumocandin C0 is presumed to share hazardous characteristics with the closely related Pneumocandin B0. Safety data for Pneumocandin B0 indicates it is a hazardous substance, classified as causing skin irritation, serious eye damage, and potential respiratory sensitization.[1][2] Furthermore, it is classified as very toxic to aquatic life.[1][2] Therefore, all waste contaminated with this compound must be managed as hazardous chemical waste.[3]
Key Hazard Information for Structurally Similar Pneumocandin B0:
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye damage. |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| Aquatic Hazard (Acute) | Very toxic to aquatic life. |
Waste Stream Management and Disposal Procedures
Effective waste management begins with the segregation of waste at the point of generation. This ensures safe handling and proper disposal routes. All personnel handling this compound must be trained on these procedures to ensure their safety and protect the environment.
Summary of Waste Streams and Disposal Routes:
| Waste Stream | Description | Container Type | Disposal Procedure |
| Liquid Waste (Aqueous) | Solutions containing this compound in aqueous buffers. | 4L HDPE Carboy, labeled "Hazardous Waste". | Collect in a designated, sealed carboy within secondary containment. Do not mix with solvent waste. Request Environmental Health & Safety (EHS) pickup when 90% full. |
| Liquid Waste (Organic) | Solutions containing this compound in organic solvents (e.g., DMSO, ethanol). | 4L Solvent-resistant bottle, labeled "Hazardous Waste". | Collect in a designated, sealed bottle within secondary containment. Keep halogenated and non-halogenated solvents separate if required by institutional policy. Request EHS pickup when full. |
| Solid Waste | Contaminated consumables: gloves, pipette tips, bench paper, vials. | Lined, rigid, puncture-proof container with lid, labeled "Hazardous Waste". | Collect all contaminated solid items. Keep the container closed when not in use. Request EHS pickup when full. |
| Sharps Waste | Needles, syringes, or other sharps contaminated with this compound. | Puncture-resistant sharps container, labeled "HAZARDOUS DRUG WASTE ONLY". | Dispose of used syringes and needles directly into the designated sharps container. Do not recap, bend, or break needles. Seal the container when it is 3/4 full and request EHS pickup. |
Experimental Protocol: Step-by-Step Disposal Guide
This protocol outlines the procedural steps for the safe disposal of this compound waste. Adherence to these steps is mandatory for all laboratory personnel.
1. Personal Protective Equipment (PPE) and Preparation:
-
Don appropriate PPE, including a lab coat, safety glasses, and nitrile gloves. A face shield may be necessary when handling larger quantities of liquid waste.
-
Ensure the work area is well-ventilated, preferably within a certified chemical fume hood.
2. Waste Segregation:
-
At the point of generation, segregate waste into the appropriate categories: aqueous liquid, organic liquid, solid, and sharps waste.
-
Use the correctly labeled waste containers for each waste stream.
3. Liquid Waste Collection:
-
Carefully pour liquid waste into the designated carboy or solvent bottle, avoiding splashes.
-
Ensure the container is properly sealed after each addition and stored in secondary containment to prevent spills.
4. Solid Waste Collection:
-
Place all contaminated solid materials, such as gloves, pipette tips, and bench paper, directly into the lined, rigid, puncture-proof container.
-
Keep the container lid closed when not actively adding waste.
5. Sharps Waste Disposal:
-
Immediately dispose of any contaminated sharps into the designated sharps container.
-
Never overfill sharps containers.
6. Decontamination of Work Surfaces:
-
Prepare a fresh 10% sodium hypochlorite (B82951) (bleach) solution.
-
After handling this compound, thoroughly wipe down all work surfaces with the bleach solution, followed by a water rinse to remove any residue.
-
Dispose of all cleaning materials as hazardous solid waste.
7. Waste Storage and Pickup:
-
Store all hazardous waste containers in a designated, secure satellite accumulation area.
-
Do not allow waste to accumulate. Request a pickup from your institution's EHS department when containers are approaching their fill limit.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Personal protective equipment for handling Pneumocandin C0
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pneumocandin C0. The following procedures are based on safety data for Pneumocandin B0, a closely related isomer of this compound, and represent the best practices for handling this potent antifungal compound.[1][2]
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its related compounds pose several health risks. Adherence to proper PPE protocols is mandatory to ensure personnel safety.
Summary of Potential Hazards:
-
Skin: Causes skin irritation and may cause an allergic skin reaction.[3][4]
-
Eyes: Causes serious eye damage.[3]
-
Respiratory: May cause allergy or asthma symptoms, or breathing difficulties if inhaled. May also cause respiratory irritation.
-
Reproductive: Suspected of damaging fertility or the unborn child.
-
Environmental: Very toxic to aquatic life.
Recommended Personal Protective Equipment (PPE):
| Body Part | Recommended PPE | Rationale |
| Respiratory | Self-contained breathing apparatus or a properly fitted NIOSH-approved respirator. | To prevent inhalation, which can cause respiratory irritation and allergic reactions. |
| Eyes/Face | Safety goggles and a face shield. | To protect against splashes that can cause serious eye damage. |
| Hands | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact, which can cause irritation and allergic reactions. |
| Body | Protective clothing, such as a fully buttoned lab coat with a full-sleeved apron. | To protect the skin from exposure. |
| Feet | Closed-toe shoes. | Standard laboratory practice to protect against spills. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize exposure risk.
Step 1: Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Ventilation: Ensure adequate ventilation and that the fume hood is functioning correctly before beginning work.
-
Gather Materials: Assemble all necessary equipment, including PPE, spill cleanup materials, and waste containers, before handling the compound.
Step 2: Handling the Compound
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Avoid Aerosol Generation: Handle the compound carefully to avoid the generation of dust or aerosols.
-
Weighing: If weighing the solid compound, do so within the fume hood or a ventilated balance enclosure.
-
Solutions: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
Step 3: Post-Handling
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate deactivating solution or detergent and water.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Emergency and Disposal Plan
Proper emergency response and waste disposal are critical for safety and environmental protection.
Emergency First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Spill Response Workflow:
Caption: Workflow for responding to a this compound spill.
Waste Disposal Plan:
-
Segregation: All waste contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be segregated as hazardous waste.
-
Containerization: Place all contaminated waste into a clearly labeled, sealed, and leak-proof container.
-
Environmental Precaution: Do not allow the product or contaminated materials to enter drains, sewers, or waterways, as it is very toxic to aquatic life.
-
Final Disposal: Dispose of the hazardous waste through a licensed waste disposal contractor, following all local, state, and federal regulations.
References
- 1. KR20120059554A - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 2. EP2464374B1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 3. Pneumocandin B(0) | C50H80N8O17 | CID 16119739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
